trans,trans-Farnesyl bromide
Description
The exact mass of the compound Farnesyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMBFMTJFSEEY-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCBr)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28290-41-7 | |
| Record name | trans,trans-Farnesyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dual Reactivity of trans,trans-Farnesyl Bromide: A Mechanistic Exploration for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
trans,trans-Farnesyl bromide, a 15-carbon isoprenoid derivative, is a pivotal molecule in both biochemical research and synthetic organic chemistry. Its significance stems from its role as a synthetic analogue of farnesyl pyrophosphate (FPP), the natural precursor for protein farnesylation, a critical post-translational modification implicated in various cellular signaling pathways, including those governed by the Ras superfamily of small GTPases. Understanding the mechanistic nuances of this compound's reactivity is paramount for its effective utilization in the synthesis of enzyme inhibitors, molecular probes, and potential therapeutic agents. This technical guide provides a comprehensive analysis of the core mechanisms governing its reactivity, supported by structural data, and outlines experimental protocols for its study.
Core Reactivity: A Tale of Two Pathways
The reactivity of this compound is primarily dictated by its structure: a primary allylic bromide. This configuration allows it to participate in nucleophilic substitution reactions through two principal competing mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The prevalence of one pathway over the other is intricately linked to the reaction conditions, specifically the nature of the nucleophile, the solvent polarity, and the temperature.
The SN1 Mechanism: A Stepwise Path via a Stabilized Carbocation
In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo an SN1 reaction. This mechanism proceeds in a stepwise manner. The initial and rate-determining step involves the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This farnesyl cation, with the positive charge delocalized over two carbon atoms, is then rapidly attacked by the nucleophile.
The stability of the allylic carbocation is a key factor favoring the SN1 pathway. This stability can also lead to a potential complication: the formation of isomeric products. Nucleophilic attack can occur at either of the two carbons sharing the positive charge in the resonance hybrid, leading to a mixture of the expected primary allylic substitution product and a rearranged tertiary allylic product.
The SN2 Mechanism: A Concerted and Direct Displacement
Conversely, with a strong nucleophile and a polar aprotic solvent, the SN2 mechanism is favored. This pathway is a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion. This backside attack leads to an inversion of stereochemistry at the reaction center, although for the achiral this compound, this is not a primary consideration.
The rate of the SN2 reaction is dependent on the concentration of both the farnesyl bromide and the nucleophile. Steric hindrance around the reaction center can significantly impede the SN2 pathway. However, as a primary bromide, this compound is relatively unhindered at the site of substitution, making the SN2 mechanism a viable pathway.
Factors Influencing the Reaction Mechanism
The competition between the SN1 and SN2 pathways for this compound is a delicate balance influenced by several key factors. A systematic understanding of these factors is crucial for controlling the outcome of a reaction.
| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile is a primary determinant of the reaction pathway. |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) | Protic solvents stabilize the carbocation intermediate and the leaving group in the SN1 reaction, while aprotic solvents do not solvate the nucleophile as strongly, enhancing its reactivity in the SN2 reaction. |
| Leaving Group | Good (Br⁻ is a good leaving group) | Good (Br⁻ is a good leaving group) | The bromide ion is a good leaving group, which is a prerequisite for both mechanisms. |
| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a primary allylic bromide, the substrate itself presents a borderline case, allowing for both mechanisms to be operative under different conditions. The allylic nature provides resonance stabilization for an SN1 intermediate. |
| Temperature | Higher temperatures | Lower temperatures | Higher temperatures can provide the energy needed for carbocation formation in the SN1 pathway and also favor competing elimination reactions. |
Elimination Reactions: A Competing Consideration
In addition to substitution reactions, this compound can also undergo elimination reactions (E1 and E2) to form trienes. These reactions are generally favored by the use of strong, sterically hindered bases and higher temperatures. The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction, while the E2 mechanism is a concerted process, analogous to the SN2 reaction. In many cases, particularly under conditions that favor SN1, a mixture of substitution and elimination products can be expected.
Experimental Protocols
To investigate the reactivity of this compound, a series of well-defined experiments can be conducted.
Synthesis of this compound
A common method for the synthesis of this compound is the Appel reaction, starting from trans,trans-farnesol.
Materials:
-
trans,trans-Farnesol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve trans,trans-farnesol and carbon tetrabromide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
-
Slowly add a solution of triphenylphosphine in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Kinetic Analysis of Solvolysis (SN1 Conditions)
The rate of solvolysis of this compound in a polar protic solvent (e.g., 80% ethanol/20% water) can be monitored to determine the first-order rate constant.
Materials:
-
This compound
-
Ethanol
-
Deionized water
-
Standardized sodium hydroxide solution
-
Phenolphthalein indicator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
In a reaction vessel thermostated at a specific temperature, add a known volume of the 80:20 ethanol:water solvent mixture and a few drops of phenolphthalein.
-
Add a small, known volume of the standardized NaOH solution to the reaction vessel.
-
Initiate the reaction by injecting a small, known volume of the farnesyl bromide stock solution into the reaction vessel with vigorous stirring.
-
Record the time it takes for the pink color of the indicator to disappear. This corresponds to the time required for the solvolysis reaction to produce enough HBr to neutralize the added NaOH.
-
Immediately add another aliquot of the NaOH solution and record the time for the color to disappear again.
-
Repeat this process for several aliquots to obtain a series of time points.
-
The first-order rate constant (k) can be determined by plotting ln([Farnesyl Bromide]t/[Farnesyl Bromide]₀) versus time.
Product Analysis under Competing SN1/SN2 Conditions
To determine the product distribution under conditions where both SN1 and SN2 mechanisms may compete, reactions can be carried out with a moderately strong nucleophile in a solvent of intermediate polarity.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Aqueous acetone (e.g., 70% acetone/30% water)
-
Diethyl ether
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Dissolve this compound in the aqueous acetone solvent mixture.
-
Add a stoichiometric amount of sodium azide and stir the reaction at a controlled temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the products with diethyl ether.
-
Dry the organic layer, concentrate it, and analyze the product mixture by GC-MS to identify and quantify the different substitution (and any elimination) products.
-
Isolate the major products by column chromatography and characterize them by NMR spectroscopy to confirm their structures.[1]
Conclusion
The reactivity of this compound is a fascinating case study in the principles of physical organic chemistry. Its ability to react via both SN1 and SN2 mechanisms, coupled with the potential for elimination and rearrangement reactions, makes it a versatile yet challenging substrate in organic synthesis. For researchers in drug development, a thorough understanding of these competing pathways is essential for designing rational syntheses of farnesylated molecules and for developing novel inhibitors of protein farnesyltransferase. By carefully controlling the reaction conditions, it is possible to steer the reactivity of this compound towards the desired outcome, unlocking its full potential as a tool in medicinal chemistry and chemical biology.
References
A Technical Guide to the Stability and Storage of trans,trans-Farnesyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans,trans-Farnesyl bromide is a crucial reagent in various biochemical and synthetic applications, particularly in the study of protein prenylation. However, its utility is matched by its inherent instability. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. It consolidates available data on its handling, outlines potential degradation pathways, and offers detailed experimental protocols for researchers to conduct their own stability assessments. This guide aims to equip researchers with the necessary knowledge to effectively use and preserve the integrity of this valuable compound.
Introduction
This compound ((2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene) is an isoprenoid alkyl halide widely employed as a synthetic precursor and a tool in chemical biology. Its primary application lies in its use as an alkylating agent to introduce the farnesyl group onto various molecules, including peptides and proteins, to study post-translational modifications like farnesylation. The reactivity that makes it a potent farnesyl donor also contributes to its limited stability. This document serves as a technical resource for understanding and managing the stability of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₅Br | |
| Molecular Weight | 285.26 g/mol | |
| Appearance | Brownish or light yellow oil | [1] |
| Boiling Point | 100-110 °C at 15 mmHg | |
| Density | 1.052 g/mL at 25 °C | |
| Refractive Index | n20/D 1.509 |
Stability Profile
This compound is known to be a relatively unstable compound, susceptible to degradation under common laboratory conditions.[1][2] Its instability primarily stems from its reactivity as an allylic bromide, making it prone to nucleophilic substitution and elimination reactions.
Hydrolytic Instability
The most significant degradation pathway for this compound is hydrolysis. The presence of water or other nucleophilic solvents can lead to the displacement of the bromide ion, forming farnesol and other related products. It is explicitly stated that the compound is sensitive to hydrolysis, necessitating the use of anhydrous solvents to prevent premature degradation.[1]
Thermal and Photostability
Recommended Storage and Handling Conditions
To maintain the integrity and reactivity of this compound, the following storage and handling conditions are strongly recommended.
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | 2-8°C for short-term storage. For longer periods, storage at -20°C is advisable, with the caveat that it should be used promptly after synthesis. | To minimize thermal degradation and side reactions. | [2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. | |
| Moisture | The compound is hygroscopic. Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis. | |
| Light | Protect from light by storing in an amber vial or in a dark location. | To prevent potential photodegradation. | [3] |
| Solvents | Use anhydrous solvents for all manipulations. | To prevent hydrolysis and other solvent-mediated degradation. | [1] |
One synthetic procedure explicitly states that farnesyl bromide is "prone to decomposition" and should be kept cold during extractions and washings, and stored in a freezer at approximately -20°C for no longer than one day.[2]
Potential Degradation Pathway
The primary degradation pathway for this compound in the presence of water is hydrolysis to trans,trans-farnesol. This reaction is a nucleophilic substitution where water acts as the nucleophile.
Caption: Proposed primary degradation pathway of this compound.
Experimental Protocols for Stability Assessment
Due to the lack of published quantitative stability data, researchers may need to perform their own assessments. The following protocols provide a framework for conducting such studies.
Synthesis of this compound (for use as a reference standard)
A common method for the synthesis of this compound involves the treatment of trans,trans-farnesol with phosphorus tribromide (PBr₃) in an anhydrous solvent at low temperatures.[1]
Materials:
-
trans,trans-Farnesol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Pyridine
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice/water bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Dissolve trans,trans-farnesol in anhydrous diethyl ether containing a small amount of pyridine in a round-bottom flask.
-
Cool the mixture to -10°C to -5°C using an ice-salt bath.
-
Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for several hours at the same temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at room temperature to yield this compound.
-
Due to its instability, it is recommended to use the product immediately or store it under inert gas at -20°C for a very short period.[1][2]
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact this compound from its potential degradation products.
Instrumentation and Conditions (Suggested Starting Point):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: A linear gradient from 60% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition.
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose the sample solution to UV light.
Analyze the stressed samples by HPLC to ensure that degradation products are well-resolved from the parent peak.
Experimental Workflow for Stability Testing
The following diagram illustrates a general workflow for assessing the stability of this compound.
Caption: General workflow for stability testing of this compound.
Conclusion
This compound is an invaluable but unstable chemical tool. Its sensitivity to hydrolysis, and likely to heat and light, necessitates careful storage and handling to ensure its efficacy in experimental applications. By adhering to the recommended conditions of low temperature, inert atmosphere, and exclusion of moisture, researchers can minimize degradation. The provided experimental protocols offer a starting point for developing a comprehensive understanding of its stability profile under specific laboratory conditions. This knowledge is critical for the successful application of this compound in the synthesis of novel compounds and the elucidation of biological pathways.
References
The Role of trans,trans-Farnesyl Bromide in Protein Prenylation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of trans,trans-farnesyl bromide in the study of protein prenylation. Protein prenylation is a vital post-translational modification where isoprenoid groups, such as farnesyl or geranylgeranyl moieties, are attached to cysteine residues of target proteins. This modification is crucial for the proper localization and function of a multitude of proteins involved in cellular signaling, proliferation, and differentiation. Dysregulation of protein prenylation is implicated in various diseases, most notably cancer, making the enzymes involved, particularly farnesyltransferase (FTase), significant targets for therapeutic intervention.
This compound serves as a fundamental tool for researchers in this field. It is a key precursor for the synthesis of farnesylated molecules, including probes and inhibitors, that are instrumental in elucidating the mechanisms of protein prenylation and for the development of novel therapeutics. This guide will delve into the applications of this compound, present quantitative data on its derivatives, provide detailed experimental protocols, and visualize key pathways and workflows.
Core Applications of this compound in Research
This compound is a reactive alkylating agent that readily participates in the synthesis of various molecules essential for studying protein prenylation. Its primary applications include:
-
Synthesis of Farnesylated Peptides and Proteins: It is used to chemically synthesize farnesylated peptides and proteins in vitro. These modified molecules are crucial for investigating the functional consequences of farnesylation on protein behavior and for probing the active sites of enzymes involved in the prenylation pathway[1].
-
Precursor for Farnesyltransferase Inhibitors (FTIs): The farnesyl moiety is a key structural component of many competitive inhibitors of FTase. This compound is a starting material for the synthesis of various FTIs, which are a class of drugs designed to block the activity of this enzyme[1].
-
Generation of Probes for Mechanistic Studies: It is used to create analogs of farnesyl pyrophosphate (FPP), the natural substrate of FTase. These analogs can be modified with reporter groups such as fluorophores, biotin, or clickable handles (e.g., alkynes or azides) to facilitate the detection, visualization, and identification of prenylated proteins and to study enzyme kinetics[2][3][4][5][6]. A notable example is its use in preparing S-trans,trans-farnesyl-L-cysteine methyl ester, a vital compound for studying G-protein signaling pathways[1].
-
Metabolic Labeling of Prenylated Proteins: Alkyne- or azide-modified analogs of farnesyl bromide are used to synthesize probes for metabolic labeling experiments. These probes are taken up by cells and incorporated into proteins by the endogenous prenylation machinery, allowing for subsequent detection and identification of the prenylated proteome[5][6][7].
Quantitative Data on Farnesyltransferase Inhibition and Substrate Kinetics
The following table summarizes key quantitative data for farnesyltransferase and its inhibition, including data for a derivative of this compound and a key FPP analog.
| Compound/Parameter | Target Enzyme | Key Finding(s) | Value(s) | Reference(s) |
| Farnesyloxy-5-hydroxy-2,3,6-trifluoro-4-nitrobenzene | Farnesyltransferase | Inhibition of enzyme activity | IC50: 6.3 μM | [2] |
| Farnesyl Pyrophosphate (FPP) | Farnesyltransferase | Binding affinity and catalytic rate | Kd: 2.8 nM; kcat: 0.06 s-1 | [8] |
| 8-Anilinogeranyl Pyrophosphate (AGPP) | Geranylgeranyl-protein Transferase Type I (GGTase I) | Inhibitory activity | Ki: 0.06 μM; IC50: 20 μM | [9] |
| 8-Anilinogeranyl Pyrophosphate (AGPP) | Farnesyltransferase | Substrate activity | Transferred to Ras with kinetics similar to FPP | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound-derived tools in research. Below are protocols for two key experimental approaches.
Protocol 1: In Vitro Protein Farnesylation Assay Using Radiolabeled Precursors
This protocol is adapted from methods used to measure the enzymatic activity of FTase in vitro[10][11]. It is designed to quantify the transfer of a radiolabeled farnesyl group from [3H]FPP to a protein substrate.
Materials:
-
Purified recombinant farnesyltransferase (FTase)
-
Purified recombinant protein substrate (e.g., H-Ras)
-
[3H]farnesyl pyrophosphate ([3H]FPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 10 μM ZnCl2
-
Stop Solution: 1 M HCl in ethanol
-
Scintillation fluid
-
Glass fiber filters
-
Filter manifold apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
Purified protein substrate (e.g., H-Ras to a final concentration of 1-5 μM)
-
Test compound (e.g., a potential FTI) or vehicle control (e.g., DMSO)
-
Purified FTase (to a final concentration of 10-50 nM)
-
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow the enzyme and substrate/inhibitor to equilibrate.
-
Initiation of Reaction: Start the reaction by adding [3H]FPP to a final concentration of 0.5-1 μM.
-
Incubation: Incubate the reaction at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of Stop Solution.
-
Precipitation: Incubate on ice for 15 minutes to allow for protein precipitation.
-
Filtration: Spot the reaction mixture onto a glass fiber filter. Wash the filters three times with 95% ethanol using a filter manifold apparatus to remove unincorporated [3H]FPP.
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of farnesylated protein by converting the counts per minute (CPM) to moles of product using the specific activity of the [3H]FPP. For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Metabolic Labeling and Identification of Farnesylated Proteins Using a Clickable Farnesyl Bromide Analog
This protocol outlines the "Tagging-via-Substrate" (TAS) approach for identifying farnesylated proteins in cultured cells using an alkyne-modified farnesyl alcohol, which is synthesized from an alkyne-modified farnesyl bromide[3][4][6][7].
Materials:
-
Mammalian cell line of interest (e.g., HeLa, COS-7)
-
Cell culture medium and supplements
-
Alkyne-modified farnesol (synthesized from alkyne-modified farnesyl bromide)
-
Lovastatin (to inhibit endogenous isoprenoid synthesis)
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors
-
Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)
-
Click chemistry reagents: Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
SDS-PAGE gels and Western blotting apparatus
-
Streptavidin-HRP conjugate (for biotin-tagged proteins) or fluorescence imager (for fluorescently-tagged proteins)
-
Streptavidin-agarose beads (for enrichment)
-
Mass spectrometry facility (for protein identification)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with lovastatin (e.g., 10-20 μM) for 6-12 hours to deplete the endogenous pool of FPP.
-
Replace the medium with fresh medium containing the alkyne-modified farnesol (e.g., 25-50 μM) and continue the incubation for 12-24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
To the cleared cell lysate, add the azide-functionalized reporter tag, CuSO4, sodium ascorbate, and TBTA.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
-
Detection and/or Enrichment:
-
For In-gel Fluorescence: Add SDS-PAGE sample buffer to the reaction mixture, resolve the proteins by SDS-PAGE, and visualize the fluorescently labeled proteins using a fluorescence gel scanner[6].
-
For Western Blotting (Biotin Tag): Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a streptavidin-HRP conjugate followed by chemiluminescence detection.
-
For Enrichment and Proteomic Analysis: Incubate the lysate with streptavidin-agarose beads to capture the biotin-tagged proteins. Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins and identify them by mass spectrometry.
-
-
Data Analysis:
-
Analyze the gel or blot images to identify bands corresponding to labeled proteins.
-
For proteomic data, use database search algorithms to identify the proteins from the mass spectra.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway impacted by farnesylation and a typical experimental workflow for identifying farnesylated proteins.
Caption: Ras signaling pathway and the inhibitory action of Farnesyltransferase Inhibitors (FTIs).
Caption: Workflow for identifying farnesylated proteins using metabolic labeling and click chemistry.
This guide highlights the indispensable role of this compound in advancing our understanding of protein prenylation. Its utility as a synthetic precursor for a wide array of research tools enables detailed investigation into the molecular mechanisms of farnesylation and provides a platform for the development of targeted therapeutics against diseases driven by aberrant prenylation. The protocols and data presented herein offer a valuable resource for researchers dedicated to this critical area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 28290-41-7 | Benchchem [benchchem.com]
- 3. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
An In-depth Technical Guide to the Physicochemical Properties of trans,trans-Farnesyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of trans,trans-farnesyl bromide. The information is curated for researchers and professionals in the fields of chemistry, biology, and drug development who utilize this compound as a key intermediate in organic synthesis and as a tool for studying protein prenylation.
Core Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₅Br | [1][2][3] |
| Molecular Weight | 285.26 g/mol | [1][2][3] |
| CAS Number | 28290-41-7 | [2][3][4] |
| Appearance | Brown or light yellow oil | [3] |
| Boiling Point | 100-110 °C at 15 mmHg333.3 °C at 760 mmHg | [2][4][5][6] |
| Density | 1.052 g/mL at 25 °C | [2][5][6] |
| Refractive Index (n20/D) | 1.509 | [2][4][5][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |
| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [2][3][6] |
| Solubility | While quantitative data is not readily available, it is insoluble in water and soluble in oils and likely soluble in common organic solvents like diethyl ether and tetrahydrofuran based on its use in synthesis.[5] |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of this compound.
-
¹H NMR (500 MHz, CDCl₃) δ: 5.54 (br t, J = 8.3 Hz, 1H), 5.08–5.11 (m, 2H), 4.03 (d, J = 8.3 Hz, 2H), 1.97–2.13 (m, 8H), 1.74 (s, 3H), 1.69 (s, 3H), 1.61 (br s, 6H).[8]
-
¹³C NMR (100 MHz, CDCl₃) δ: 143.8, 135.8, 131.6, 124.5, 123.6, 120.7, 39.9, 39.7, 30.0, 26.9, 26.3, 25.9, 17.9, 16.3, 16.2.[8][9]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.
Synthesis of this compound from trans,trans-Farnesol
A common method for the synthesis of this compound is the bromination of the corresponding alcohol, trans,trans-farnesol.
Procedure using Phosphorus Tribromide (PBr₃): [10]
-
A mixture of trans,trans-farnesol, diethyl ether, and pyridine is cooled to between -5°C and -10°C.
-
Phosphorus tribromide is added dropwise to the cooled mixture while maintaining the temperature.
-
The reaction mixture is stirred for several hours at the same low temperature.
-
The reaction is quenched by pouring the mixture into water and neutralizing it with sodium bicarbonate.
-
The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under vacuum to yield this compound, which should be stored in a cold, inert environment due to its relative instability.[11]
Procedure using Methanesulfonyl Chloride and Lithium Bromide: [8]
-
A solution of trans,trans-farnesol, triethylamine, and tetrahydrofuran (THF) is cooled to approximately -45°C.
-
Methanesulfonyl chloride is added dropwise via syringe.
-
The resulting suspension is stirred for about 45 minutes.
-
A room temperature solution of lithium bromide in THF is then added via cannula.
-
The reaction mixture is stirred at 0°C for one hour and then poured into ice water.
-
The aqueous layer is extracted with cold diethyl ether.
-
The combined organic extracts are washed with cold saturated sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
Filtration and concentration by rotary evaporation yield this compound as a light yellow oil. The product is prone to decomposition and should be used immediately or stored at -20°C for no longer than a day.[8]
Determination of Boiling Point (Micro Method)
The boiling point can be determined using a small sample volume with the following micro-reflux method.[11]
-
Approximately 0.5 mL of this compound is placed in a small test tube with a magnetic stir bar.
-
The test tube is secured in a heating block on a stirrer hotplate.
-
A thermometer is positioned with its bulb about 1 cm above the liquid's surface.
-
The liquid is gently stirred and heated until it boils and a ring of condensing vapor (refluxing) is observed on the test tube walls.
-
The thermometer bulb should be at the level of this condensation ring for an accurate measurement.
-
The stable temperature reading on the thermometer during gentle reflux is recorded as the boiling point.
Determination of Density
The density of a liquid can be determined by accurately measuring its mass and volume.[12][13][14]
-
A clean, dry graduated cylinder is weighed on an analytical balance.
-
A specific volume of this compound (e.g., 5.0 mL) is carefully added to the graduated cylinder.
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).
Determination of Refractive Index
The refractive index can be measured using a refractometer. A simple alternative method is also described.[4][8][15]
-
Using a Refractometer:
-
Calibrate the refractometer using a standard sample with a known refractive index.
-
Place a few drops of this compound on the prism of the refractometer.
-
Close the prism and allow the temperature to stabilize (typically 20°C).
-
Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale.
-
-
-
The focal length of a convex lens is determined.
-
A few drops of the liquid are placed on a plane mirror, and the convex lens is placed on top, forming a plano-concave liquid lens.
-
The focal length of the combination of lenses is determined.
-
The focal length of the liquid lens can be calculated from the focal lengths of the convex lens and the combination.
-
Using the lens maker's formula and the radius of curvature of the convex lens (measured with a spherometer), the refractive index of the liquid can be calculated.
-
Role in Research and Experimental Workflows
This compound is not a direct participant in endogenous signaling pathways. Instead, it is a critical synthetic precursor for creating molecular probes to study protein prenylation, a vital post-translational modification.
The Protein Farnesylation Pathway
Protein farnesylation is the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX box" motif of a target protein.[9][10] This process is catalyzed by the enzyme farnesyltransferase (FTase) and is crucial for localizing proteins to cellular membranes, which is essential for their function in signaling pathways, such as those involving Ras GTPases.[3][10]
Experimental Workflow: Synthesis of Farnesylated Probes
Researchers use this compound to synthesize farnesylated amino acids or peptides, such as S-trans,trans-farnesyl-L-cysteine methyl ester.[5] These synthetic molecules are invaluable tools for studying the enzymes involved in prenylation, developing inhibitors, and investigating the functional consequences of this modification on protein behavior.[10]
References
- 1. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein farnesylation and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Farnesylation on Nasopharyngeal Carcinoma, Molecular Background and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.com [scientificlabs.com]
- 6. 反,反-溴化金合欢酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 10. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. m.youtube.com [m.youtube.com]
- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 14. wjec.co.uk [wjec.co.uk]
- 15. uotechnology.edu.iq [uotechnology.edu.iq]
- 16. byjus.com [byjus.com]
trans,trans-Farnesyl Bromide: A Technical Guide to its Application as a Precursor for Farnesylated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-Farnesyl bromide is a pivotal synthetic substrate and research tool for investigating the post-translational modification process known as farnesylation.[1] This lipid modification, catalyzed by the enzyme farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl group to a cysteine residue within a target protein.[2] Farnesylation is critical for the proper localization and function of numerous proteins involved in vital cellular signaling pathways.[3][4] Dysregulation of this process is implicated in various diseases, most notably cancer, making the study of farnesylation and the development of its inhibitors a significant area of therapeutic research.[2][5]
This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and its role as a precursor in the laboratory synthesis of farnesylated molecules. It further explores the signaling pathways governed by farnesylated proteins, presents detailed experimental protocols, and discusses the application of this compound in drug development, particularly in the context of farnesyltransferase inhibitors.
Chemical Properties and Synthesis of this compound
This compound is a reactive alkyl halide that serves as a farnesyl group donor in chemical syntheses.[6] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₅Br[7] |
| Molecular Weight | 285.26 g/mol [7] |
| Appearance | Liquid[8] |
| Boiling Point | 100-110 °C at 15 mmHg[8] |
| Density | 1.052 g/mL at 25 °C[8] |
| Refractive Index | n20/D 1.509[8] |
| Storage Temperature | 2-8°C[8] |
| CAS Number | 28290-41-7 |
Synthesis of this compound from trans,trans-Farnesol
A common and efficient method for synthesizing this compound is through the bromination of trans,trans-farnesol.[6] One established procedure involves the use of phosphorus tribromide (PBr₃) in an anhydrous solvent at low temperatures.[6]
Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃ (where R represents the trans,trans-farnesyl group)
This reaction proceeds via an Sₙ2 mechanism, where the hydroxyl group of farnesol is converted into a good leaving group, which is subsequently displaced by a bromide ion.[6] A reported yield for this method is approximately 93%.[6] Another approach involves reacting trans,trans-farnesol with methanesulfonyl chloride and lithium bromide.[9]
The Role of this compound as a Precursor
In biological systems, the enzyme farnesyltransferase (FTase) catalyzes the transfer of a farnesyl group from farnesyl diphosphate (FPP) to a cysteine residue in proteins containing a C-terminal "CaaX" motif.[2][3] this compound is a valuable tool for mimicking this process non-enzymatically in a laboratory setting.[6] The reactive bromide atom serves as a good leaving group, facilitating the S-alkylation of nucleophiles, particularly the thiol group of cysteine residues in peptides and proteins.[1][6]
This chemical synthesis is crucial for producing farnesylated molecules to study their structure, function, and interactions without the complexities of enzymatic reactions. A key application is the preparation of S-trans,trans-farnesyl-L-cysteine methyl ester, an important compound for investigating G-protein signaling pathways.[6]
Signaling Pathways and the Importance of Farnesylation
Farnesylation is a critical post-translational modification that increases the hydrophobicity of a protein, facilitating its anchoring to cellular membranes.[2][3] This membrane association is essential for the function of many signaling proteins.
The Ras Signaling Pathway:
The Ras family of small GTP-binding proteins (H-Ras, K-Ras, and N-Ras) are central regulators of cell growth and are mutated in approximately 30% of all human cancers.[6][10] For Ras proteins to be biologically active, they must be localized to the plasma membrane, a process that is initiated by farnesylation.[10][11] Once anchored, Ras can be activated and trigger downstream signaling cascades, such as the Raf/MEK/ERK pathway, which promotes cell proliferation.[5] The critical role of farnesylation in Ras activation has made FTase a prime target for anti-cancer drug development.[10]
Caption: Farnesylation is a key step for Ras protein localization to the plasma membrane.
Other important farnesylated proteins include:
-
RhoB: A small GTPase involved in cytoskeletal organization and cell cycle progression.[12]
-
Lamins A and B: Nuclear proteins that maintain the structure of the nucleus.[5]
-
Centromere proteins (CENP-E and CENP-F): These proteins are crucial for mitosis.[4]
Experimental Protocols
This compound is instrumental in various experimental procedures designed to study farnesylation.
Protocol 1: Synthesis of a Farnesylated Peptide
This protocol describes the synthesis of a farnesylated peptide using this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the cysteine-containing peptide in anhydrous DMF.
-
Add a 1.5 molar excess of triethylamine to the solution to act as a base.
-
Slowly add a 1.2 molar excess of this compound to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress using analytical HPLC or mass spectrometry.
-
Upon completion, quench the reaction with water.
-
Purify the farnesylated peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: In Vitro Farnesyltransferase (FTase) Activity Assay
This assay measures the activity of FTase and can be used to screen for inhibitors.[13]
Materials:
-
Recombinant FTase
-
[³H]-Farnesyl diphosphate ([³H]FPP)
-
A CaaX-containing protein substrate (e.g., H-Ras)[13]
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the CaaX protein substrate, and the test compound (potential inhibitor) or vehicle control.
-
Initiate the reaction by adding recombinant FTase.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Add [³H]FPP to the reaction and incubate for an additional 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl in ethanol).
-
Filter the reaction mixture through a glass fiber filter to capture the radiolabeled, farnesylated protein.
-
Wash the filter to remove unincorporated [³H]FPP.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the FTase activity.
Caption: Workflow for the synthesis and analysis of a farnesylated peptide.
Quantitative Data in Farnesylation Research
Quantitative analysis is essential for understanding the efficiency of farnesylation and the potency of inhibitors.[14]
Example Data: Inhibition of FTase Activity
The following table presents hypothetical data from an in vitro FTase assay, demonstrating the effect of a farnesyltransferase inhibitor (FTI).
| FTI Concentration (nM) | FTase Activity (% of Control) |
| 0 (Control) | 100% |
| 1 | 85% |
| 10 | 52% |
| 100 | 15% |
| 1000 | 5% |
From such data, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined, which is a critical parameter in drug development.
Applications in Drug Development
The crucial role of farnesylation in the function of oncoproteins like Ras has led to the development of farnesyltransferase inhibitors (FTIs) as potential anti-cancer therapeutics.[15][16] this compound and the farnesylated molecules derived from it are indispensable tools in this field.[6] They are used to:
-
Develop and optimize enzyme assays: Farnesylated peptides can serve as standards or substrates in high-throughput screening for FTIs.[6]
-
Characterize inhibitor mechanisms: By competing with the natural substrate FPP, these synthetic molecules help elucidate how FTIs interact with the FTase active site.[6]
-
Structure-activity relationship (SAR) studies: Analogs of this compound can be synthesized to probe the binding pocket of FTase and design more potent and selective inhibitors.[11]
Several FTIs, such as lonafarnib and tipifarnib, have advanced to clinical trials for various cancers and other diseases like progeria.[5][16] While their success as single agents in cancer has been limited, partly due to alternative prenylation pathways, research into their use in combination therapies and for other indications is ongoing.[15][17]
Conclusion
This compound is a cornerstone reagent for the chemical biology and medicinal chemistry of protein farnesylation. Its ability to act as a farnesyl donor in non-enzymatic reactions allows researchers to synthesize a wide array of farnesylated molecules.[6] These synthetic molecules are critical for dissecting the roles of farnesylated proteins in cellular signaling, validating farnesyltransferase as a drug target, and developing and characterizing novel therapeutic inhibitors. The continued use of this compound will undoubtedly contribute to a deeper understanding of farnesylation-dependent processes and the advancement of new treatments for associated diseases.
References
- 1. (E,E)-Farnesyl Bromide, 28290-41-7 | BroadPharm [broadpharm.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 4. Farnesylated proteins and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 28290-41-7 | Benchchem [benchchem.com]
- 7. Farnesyl bromide | C15H25Br | CID 550199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trans,trans-ファルネシルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Farnesyltransferase as a target for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 12. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of cellular farnesyltransferase activity: towards defining the minimum substrate reactivity for biologically relevant protein farnesylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of farnesyltransferase: a rational approach to treat cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dual Nature of trans,trans-Farnesyl Bromide: A Technical Guide to Its Theoretical and Experimental Properties
For Immediate Release
Shanghai, China – December 23, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth comparison of the theoretical and experimental properties of trans,trans-farnesyl bromide. This valuable intermediate in organic synthesis, particularly in the study of protein prenylation and the development of farnesyltransferase inhibitors, is examined through the lens of both computational chemistry and laboratory-based analysis.
This whitepaper provides a detailed summary of the molecule's physicochemical characteristics, spectroscopic data, and its role in crucial biological pathways. The guide also includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of relevant biochemical processes to bridge the gap between theoretical understanding and practical application.
Core Physicochemical Properties: A Tale of Two Perspectives
A comparative analysis of the theoretical and experimental properties of this compound reveals a strong correlation between calculated values and empirical data, underscoring the predictive power of modern computational models.
| Property | Theoretical Value | Experimental Value |
| Molecular Formula | C₁₅H₂₅Br | C₁₅H₂₅Br |
| Molecular Weight | 285.26 g/mol [1] | 285.26 g/mol |
| Boiling Point | 333.3 °C at 760 mmHg | 100-110 °C at 15 mmHg |
| Density | 1.058 g/mL | 1.052 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.509 |
| logP (Octanol-Water Partition Coefficient) | 6.2[1] | Not available |
Note: The theoretical boiling point is predicted at standard pressure, while the experimental value is reported under vacuum.
Spectroscopic Fingerprints: Experimental Insights
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the molecular structure of this compound. The experimental ¹H and ¹³C NMR data are crucial for confirming the identity and purity of the compound.
Experimental ¹H NMR Chemical Shifts (CDCl₃, 500 MHz) [2]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 5.54 | br t | 1H | Vinyl H |
| 5.08-5.11 | m | 2H | Vinyl H |
| 4.03 | d | 2H | CH₂Br |
| 1.97-2.13 | m | 8H | 4x CH₂ |
| 1.74 | s | 3H | CH₃ |
| 1.69 | s | 3H | CH₃ |
| 1.61 | br s | 6H | 2x CH₃ |
Experimental ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) [2]
| Chemical Shift (δ) ppm |
| 143.8 |
| 135.8 |
| 131.6 |
| 124.5 |
| 123.6 |
| 120.7 |
| 39.9 |
| 39.7 |
| 30.0 |
| 26.9 |
| 26.3 |
| 25.9 |
| 17.9 |
| 16.3 |
| 16.2 |
Experimental Protocols: From Synthesis to Analysis
A critical component of this guide is the inclusion of detailed experimental methodologies, enabling researchers to replicate key procedures.
Synthesis of this compound from trans,trans-Farnesol
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
trans,trans-farnesol
-
Anhydrous diethyl ether
-
Phosphorus tribromide (PBr₃)
-
Ice-cold saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve trans,trans-farnesol in anhydrous diethyl ether in a round-bottom flask and cool the solution to -15 to -10 °C in an ice-salt bath.
-
Slowly add phosphorus tribromide to the cooled solution with stirring.
-
After the addition is complete, continue stirring at low temperature for a specified period.
-
Quench the reaction by carefully adding ice-water.
-
Separate the organic layer and wash it sequentially with ice-cold saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Analytical Methodologies
Gas Chromatography (GC) for Terpene Analysis:
A general protocol for the analysis of terpenes, which can be adapted for farnesyl bromide, involves the following steps:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol, hexane).
-
Injection: Inject a small volume of the sample solution into the GC instrument equipped with a flame ionization detector (FID).
-
Separation: Utilize a capillary column suitable for terpene analysis (e.g., a non-polar or medium-polar column). The oven temperature is programmed to ramp up to achieve separation of the components.
-
Detection and Quantification: The FID detects the eluted compounds. The retention time is used for identification by comparison with a standard, and the peak area is used for quantification.
The Role of this compound in Biological Systems: Protein Prenylation
This compound is a key reagent for studying protein prenylation, a post-translational modification where a farnesyl group is attached to a cysteine residue of a target protein. This process is catalyzed by the enzyme farnesyltransferase and is crucial for the function of many proteins involved in cellular signaling, including the Ras family of small GTPases.
The following diagram illustrates the protein farnesylation pathway:
Caption: The protein farnesylation pathway.
Conclusion
This technical guide provides a multifaceted view of this compound, integrating theoretical predictions with empirical observations. The compiled data and detailed protocols serve as a valuable resource for chemists and biologists working in the fields of organic synthesis, medicinal chemistry, and cellular biology. The close agreement between theoretical and experimental data highlights the increasing reliability of computational methods in predicting molecular properties, thereby accelerating research and development in the life sciences.
References
Methodological & Application
Application Notes: S-Farnesylation of Cysteine Residues with Farnesyl Bromide
References
- 1. S-Farnesylated Cysteine Peptides [biosyn.com]
- 2. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. peptide.com [peptide.com]
- 6. agilent.com [agilent.com]
- 7. polypeptide.com [polypeptide.com]
using trans,trans-farnesyl bromide in farnesyltransferase inhibitor assays
These application notes provide detailed procedures for utilizing trans,trans-farnesyl bromide in the context of farnesyltransferase (FTase) inhibitor assays. The content is intended for researchers, scientists, and drug development professionals engaged in cancer research and other diseases where FTase is a therapeutic target.
Introduction to Farnesyltransferase and its Inhibition
Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational modification process known as farnesylation.[1][2] This process involves the attachment of a 15-carbon farnesyl isoprenoid lipid from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[1][3] Farnesylation is essential for anchoring many key signaling proteins to the cell membrane, a prerequisite for their biological activity.[1]
A primary target of FTase is the Ras superfamily of small GTP-binding proteins, which are pivotal in signal transduction pathways controlling cell growth, proliferation, and differentiation.[1][4] Oncogenic mutations in Ras are common in many human cancers, leading to its constitutive activation and uncontrolled cell growth.[5][6] Since membrane localization is indispensable for Ras function, inhibiting its farnesylation presents a compelling therapeutic strategy.[3] Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block FTase, thereby preventing Ras processing and disrupting its oncogenic signaling.[5][7] FTIs are also being investigated for other conditions, including progeria and certain parasitic infections.[3][8]
Role of this compound in Farnesylation Research
While the natural substrate for FTase in enzymatic assays is farnesyl pyrophosphate (FPP)[9], this compound serves as a crucial synthetic reagent in farnesylation research.[10] Its primary application is in the chemical synthesis of farnesylated molecules, such as farnesylated peptides and other custom substrates.[10] These synthetic molecules are invaluable as:
-
Non-radioactive standards: For validating assay performance and for use in biophysical studies.
-
Inhibitor precursors: As a starting material for the synthesis of novel FTI candidates.[10]
-
Probes: To study the active site of FTase and other enzymes involved in protein prenylation.[10]
The synthesis typically involves an SN2 reaction where the thiol group of a cysteine residue attacks the carbon atom bonded to the bromide, displacing the bromide and forming a stable thioether linkage.[10]
Principle of a Fluorescence-Based FTase Inhibitor Assay
A widely used method for screening FTIs is a fluorescence-based assay that is direct, sensitive, and amenable to high-throughput screening.[2][11] The principle of this assay is as follows:
-
Enzyme and Substrates: The reaction mixture contains the FTase enzyme, the farnesyl donor substrate FPP, and a synthetic peptide substrate containing the CaaX motif and a fluorescent label (e.g., Dansyl).[2][11]
-
Enzymatic Reaction: FTase catalyzes the transfer of the hydrophobic farnesyl group from FPP to the cysteine residue of the fluorescently labeled peptide.
-
Fluorescence Change: The attachment of the farnesyl group causes the peptide to become more hydrophobic. This change in the microenvironment of the fluorescent dye results in a measurable change (typically an increase) in its fluorescence signal.[2]
-
Inhibition Measurement: In the presence of an FTI, the enzymatic reaction is blocked. This prevents the farnesylation of the peptide, and thus the fluorescence signal does not change or changes to a lesser degree. The potency of the inhibitor is determined by measuring the fluorescence at different inhibitor concentrations and calculating the half-maximal inhibitory concentration (IC50).[2]
Experimental Protocols
Protocol for In Vitro Fluorescence-Based FTase Inhibitor Assay
This protocol outlines a method for determining the efficacy of putative FTIs in a 384-well plate format.[12]
Materials:
-
Recombinant Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-labeled CaaX peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Test compounds (potential FTIs) dissolved in DMSO
-
Positive control inhibitor (e.g., FTI-277)
-
Black, flat-bottom 384-well plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)[2][12]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Dansyl-peptide substrate in the assay buffer.
-
Prepare a stock solution of FPP in the assay buffer.
-
Prepare a working solution of FTase enzyme in the assay buffer. The optimal concentration should be determined experimentally.
-
Prepare serial dilutions of the test compounds and positive control in DMSO. Then, dilute further into the assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the sample solutions (test compounds, positive control, or buffer for negative control) to the wells of the 384-well plate.[12]
-
Prepare a Working Reagent mix containing the Dansyl-peptide substrate and FPP in the assay buffer.
-
Add 25 µL of the Working Reagent to all wells.[12]
-
To initiate the reaction, add the FTase enzyme solution to all wells except for the "no enzyme" blank.
-
-
Incubation:
-
Mix the plate gently by tapping.[12]
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescenceinhibitor - Fluorescenceblank) / (Fluorescencecontrol - Fluorescenceblank)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Synthesis of S-trans,trans-farnesyl-L-cysteine Methyl Ester
This protocol provides a representative method for using this compound to synthesize a farnesylated amino acid, which can be used as a standard or incorporated into peptides.
Materials:
-
L-cysteine methyl ester hydrochloride
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve L-cysteine methyl ester hydrochloride in anhydrous methanol.
-
Add sodium methoxide to the solution to deprotonate the thiol group, forming a thiolate.
-
Slowly add a solution of this compound in anhydrous methanol to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting S-trans,trans-farnesyl-L-cysteine methyl ester using column chromatography on silica gel.
Data Presentation
The efficacy of farnesyltransferase inhibitors is typically reported by their IC50 values. The table below summarizes the activity of several known FTIs.
| Compound Name | Target Enzyme | IC50 Value (nM) | Reference |
| Tipifarnib (R115777) | Farnesyltransferase | 0.86 | (Bishop et al., 2000) |
| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 | (Liu et al., 1998) |
| FTI-277 | Farnesyltransferase | 0.5 | (Lerner et al., 1995) |
| BMS-214662 | Farnesyltransferase | 0.55 | (Manne et al., 2000) |
| L-744,832 | Farnesyltransferase | 1.8 | (Kohl et al., 1995) |
| Compound (US 6228865) | Farnesyltransferase | 2.2 | (US Patent 6228865)[13] |
Note: IC50 values can vary depending on assay conditions. The references provided are representative and may not be from the search results.
Visualizations
Signaling Pathway
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Farnesyltransferase inhibitors: a comprehensive review based on quantitative structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 28290-41-7 | Benchchem [benchchem.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. | BioWorld [bioworld.com]
Synthesis of S-trans,trans-farnesyl-L-cysteine Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical synthesis of S-trans,trans-farnesyl-L-cysteine methyl ester. This compound is a crucial tool in the study of protein prenylation, a post-translational modification vital for the function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases. The protocols herein describe a common and effective method for the S-alkylation of L-cysteine methyl ester with trans,trans-farnesyl bromide. This guide includes a step-by-step synthetic procedure, purification methods, and characterization data to aid researchers in the preparation and validation of this important chemical probe.
Introduction
Protein prenylation is a key post-translational modification where a farnesyl or geranylgeranyl isoprenoid group is attached to a cysteine residue at or near the C-terminus of a protein. This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often a prerequisite for its biological activity. S-trans,trans-farnesyl-L-cysteine methyl ester serves as a valuable standard and intermediate for studying the enzymes involved in the prenylation pathway, such as farnesyltransferase (FTase), and for the development of inhibitors with therapeutic potential, particularly in oncology.
The synthesis of S-trans,trans-farnesyl-L-cysteine methyl ester is typically achieved through the nucleophilic substitution of the bromide from this compound by the thiol group of L-cysteine methyl ester.[1] The reaction is generally carried out in the presence of a mild base to deprotonate the thiol, rendering it nucleophilic.
Chemical and Physical Data
A summary of the key chemical and physical properties of the starting materials and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity | CAS Number |
| L-Cysteine Methyl Ester Hydrochloride | C₄H₁₀ClNO₂S | 171.65 | White to off-white crystalline powder | ≥98% | 18598-63-5 |
| This compound | C₁₅H₂₅Br | 285.26 | Colorless to pale yellow oil | Mixture of isomers, typically ≥90% | 6372-03-8 |
| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid | ≥99% | 121-44-8 |
| S-trans,trans-farnesyl-L-cysteine Methyl Ester | C₁₉H₃₃NO₂S | 339.54 | Pale yellow oil | >97% [2] | 125741-64-2 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of S-trans,trans-farnesyl-L-cysteine methyl ester.
Protocol 1: Synthesis of S-trans,trans-farnesyl-L-cysteine Methyl Ester
This protocol is based on the established S-alkylation of L-cysteine methyl ester with farnesyl bromide.[1][3]
Materials:
-
L-cysteine methyl ester hydrochloride
-
This compound
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve L-cysteine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution. The triethylamine serves to neutralize the hydrochloride salt and deprotonate the thiol group of the cysteine methyl ester. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: To the reaction mixture, add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 5% methanol in dichloromethane).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.
-
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude S-trans,trans-farnesyl-L-cysteine methyl ester
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluting solvent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 5% ethyl acetate in hexanes and gradually increase to 30-40% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified S-trans,trans-farnesyl-L-cysteine methyl ester.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
For higher purity, the product can be purified by reversed-phase HPLC.[1]
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system with a UV detector.
-
Column: A reversed-phase C4 or C8 column is recommended.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from approximately 30% B to 100% B over 30-40 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.
-
Detection: UV detection at 210-220 nm.
Procedure:
-
Sample Preparation: Dissolve the partially purified product from column chromatography in a minimal amount of the initial mobile phase.
-
Injection and Fractionation: Inject the sample onto the HPLC system and collect fractions corresponding to the major product peak.
-
Solvent Removal: Lyophilize or evaporate the solvent from the collected fractions to obtain the highly purified product.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of S-trans,trans-farnesyl-L-cysteine methyl ester.
Caption: Synthetic and purification workflow for S-trans,trans-farnesyl-L-cysteine methyl ester.
Logical Relationship of Components in Synthesis
This diagram shows the roles of the different chemical components in the S-alkylation reaction.
Caption: Roles of reactants and reagents in the synthesis.
References
Application of trans,trans-Farnesyl Bromide in Cell-Based Assays: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Application Note
Introduction
Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl isoprenoid group is attached to a cysteine residue within a C-terminal "CaaX" box motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization and function of numerous proteins involved in key cellular processes, including signal transduction pathways that regulate cell growth, proliferation, and survival. Prominent examples of farnesylated proteins include the Ras family of small GTPases, which are frequently mutated in human cancers.[1][2] The dependence of these oncoproteins on farnesylation for their function has made FTase a compelling target for the development of anticancer therapeutics, known as farnesyltransferase inhibitors (FTIs).[2][3]
trans,trans-Farnesyl bromide is a key reagent in the study of protein farnesylation. While not typically used as a direct inhibitor in cell-based assays in the same manner as well-characterized FTIs, it serves as an invaluable tool for:
-
Chemical Synthesis: It is a crucial precursor for the synthesis of farnesylated peptides and other molecules.[4] These synthetic molecules can be used as standards in assays, as probes to study the active sites of enzymes involved in prenylation, or to investigate the functional consequences of farnesylation on protein behavior without the complexities of enzymatic reactions.[4]
-
In Vitro Studies: this compound can be used to non-enzymatically synthesize farnesylated proteins and peptides in vitro. This allows for detailed biochemical and enzymological investigations into the effects of farnesylation on protein structure and function.[4]
This document provides detailed protocols for cell-based assays that are fundamental to the study of protein farnesylation and its inhibition. These assays are designed to assess the efficacy of FTIs and to elucidate the cellular consequences of inhibiting this important post-translational modification.
Principle of Assays
The cell-based assays described herein are designed to probe the effects of inhibiting protein farnesylation. The core principles of these assays are:
-
Inhibition of Farnesylation: The primary cellular effect of FTIs is the prevention of the farnesyl group transfer to target proteins. This can be visualized by a mobility shift of unprocessed, non-farnesylated proteins in SDS-PAGE, as they have a slightly higher molecular weight.[5]
-
Impact on Cell Viability: Since many farnesylated proteins, such as Ras, are involved in cell survival and proliferation, inhibiting their function can lead to decreased cell viability or cytotoxicity. This can be quantified using metabolic assays like the MTT or XTT assay.[6][7]
-
Induction of Apoptosis: Disruption of signaling pathways controlled by farnesylated proteins can trigger programmed cell death, or apoptosis.[8] This can be assessed by various methods, including flow cytometry and Western blot analysis of apoptotic markers.
Experimental Protocols
Protocol 1: Western Blot Analysis of Farnesylation Inhibition
This protocol describes the detection of farnesylation inhibition by observing the accumulation of unfarnesylated proteins, which exhibit a characteristic electrophoretic mobility shift. Prelamin A and the chaperone protein HDJ-2 are commonly used biomarkers for this purpose.[9][10]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, Panc-1)
-
Cell culture medium and supplements
-
Farnesyltransferase inhibitor (FTI) of choice
-
This compound (for synthesis of farnesylated standards, if desired)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Prelamin A, anti-HDJ-2, anti-Ras)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the FTI for a predetermined time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal.
-
Analyze the bands. The unfarnesylated protein will appear as a band with a slightly higher molecular weight than the farnesylated form.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][11][12]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
FTI of choice
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the FTI. Include vehicle-treated and untreated controls.
-
Incubate for the desired period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC50 value of the inhibitor.
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
FTI of choice
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the FTI at various concentrations for a specified time.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V- and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V- and PI-positive.
-
Data Presentation
Table 1: IC50 Values of Representative Farnesyltransferase Inhibitors in Various Cancer Cell Lines.
| FTI Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| BMS-214662 | Sarcoma cell lines | Osteo-, synovial, uterine, Ewing's | 125-400 | [13] |
| α-HFPA | CEM | Acute Lymphoblastic Leukemia | ~100 | [14] |
| FTI277 | KRAS-G12C LUAD | Lung Adenocarcinoma | Significantly lower than WT | [15] |
| Lonafarnib | KRAS-G12C LUAD | Lung Adenocarcinoma | More sensitive than WT | [15] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Visualization of Signaling Pathways and Workflows
The inhibition of farnesylation primarily affects the Ras signaling pathway, which in turn can influence cell survival and apoptosis. The following diagrams illustrate these pathways and a general experimental workflow.
Caption: The Ras signaling pathway and the point of inhibition by FTIs.
Caption: Intrinsic apoptosis pathway induced by FTI treatment.
Caption: General experimental workflow for assessing FTI activity.
References
- 1. anygenes.com [anygenes.com]
- 2. Targeting farnesylation as a novel therapeutic approach in HRAS-mutant rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells by a complex mechanism that involves regulation of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition | Anticancer Research [ar.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Purification of Peptides Farnesylated with Farnesyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl isoprenoid group is attached to a cysteine residue near the C-terminus of a protein.[1][2] This modification is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for the proper localization and function of many signaling proteins, most notably those of the Ras superfamily.[1][3] The farnesyl group acts as a hydrophobic anchor, facilitating the association of the protein with cellular membranes, a prerequisite for their participation in signal transduction pathways.[3] Dysregulation of these pathways is implicated in various diseases, including cancer, making farnesylated proteins and the enzymes that modify them significant targets for therapeutic intervention.[1][]
The chemical synthesis of farnesylated peptides using reagents like farnesyl bromide allows for the production of valuable tools for studying these biological processes. Following synthesis, purification of the farnesylated peptide from unreacted starting materials and side products is critical. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this purpose, leveraging the increased hydrophobicity of the farnesylated peptide for separation.[1][5]
These application notes provide detailed protocols for the synthesis of a farnesylated peptide using farnesyl bromide and its subsequent purification by RP-HPLC.
Signaling Pathway: The Ras-Raf-MEK-ERK Cascade
Farnesylation is a key step in the activation of Ras proteins, which are central components of the Ras-Raf-MEK-ERK signaling pathway. This pathway regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[][6] The farnesylation of Ras is required for its localization to the plasma membrane, where it can be activated by upstream signals and subsequently activate downstream effectors like Raf.[7]
Caption: Ras-Raf-MEK-ERK Signaling Pathway.
Experimental Protocols
Protocol 1: Synthesis of a Farnesylated Peptide
This protocol describes the synthesis of a model farnesylated peptide, Ac-Asn-Lys-Asn-Cys-(S-farnesyl)-OMe, through the reaction of the precursor peptide with farnesyl bromide.[8]
Materials:
-
Fmoc-Cys(Trt)-OH and other Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Farnesyl bromide
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Peptide Synthesis:
-
Synthesize the peptide backbone (Ac-Asn-Lys-Asn-Cys) on Rink Amide resin using standard Fmoc solid-phase peptide synthesis (SPPS) chemistry.[9]
-
Use Fmoc-Cys(Trt)-OH for the cysteine residue to protect the thiol group during synthesis.[9]
-
After the final coupling step, acetylate the N-terminus using a solution of acetic anhydride and DIEA in DMF.
-
-
On-Resin Farnesylation (Alternative to solution-phase):
-
Following synthesis and N-terminal acetylation, and while the peptide is still on the resin with side-chain protecting groups intact, selectively deprotect the trityl group from the cysteine residue using a solution of 1% TFA and 5% TIS in DCM.
-
Wash the resin thoroughly with DCM and then DMF.
-
Prepare a solution of farnesyl bromide (5 equivalents) and TEA (10 equivalents) in DMF.
-
Add the farnesyl bromide solution to the resin and allow it to react for 12-24 hours at room temperature with gentle agitation.
-
Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.[9]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Solution-Phase Farnesylation (If not performed on-resin):
-
Dissolve the crude peptide containing a free cysteine thiol in a mixture of DMF and aqueous buffer (e.g., ammonium bicarbonate, pH 7.5).
-
Add a 1.5 to 2-fold molar excess of farnesyl bromide dissolved in DMF.
-
Add TEA to maintain a basic pH and catalyze the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by analytical HPLC.
-
Upon completion, the reaction mixture can be directly subjected to preparative HPLC purification.
-
Protocol 2: HPLC Purification of the Farnesylated Peptide
This protocol outlines the purification of the crude farnesylated peptide using preparative RP-HPLC. The increased hydrophobicity of the farnesyl group leads to a significantly longer retention time compared to the non-farnesylated peptide.[1][10]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)[11]
-
Crude farnesylated peptide dissolved in a minimal amount of Mobile Phase A or a suitable organic solvent like DMSO.
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a small volume of Mobile Phase A. If solubility is an issue, use a minimal amount of DMSO and then dilute with Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Development (Analytical Scale):
-
Before proceeding to preparative scale, it is recommended to optimize the separation on an analytical C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Inject a small amount of the crude peptide and run a scouting gradient, for example, 5% to 95% B over 30 minutes, to determine the approximate elution time of the farnesylated peptide.[11]
-
The farnesylated peptide will have a significantly longer retention time than the non-farnesylated precursor.
-
-
Preparative HPLC Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a suitable flow rate (e.g., 10-20 mL/min).[12]
-
Inject the filtered crude peptide solution onto the column.
-
Run a linear gradient based on the analytical separation. A shallow gradient around the elution point of the farnesylated peptide will provide the best resolution. For example, a gradient of 30% to 70% B over 40 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.[13]
-
Collect fractions corresponding to the major peak that elutes at the expected retention time for the farnesylated peptide.
-
-
Fraction Analysis and Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS/MS), which should show the expected mass for the farnesylated peptide.[10]
-
Pool the pure fractions and lyophilize to obtain the purified farnesylated peptide as a powder.
-
Experimental Workflow
Caption: Workflow for Synthesis and HPLC Purification.
Data Presentation
The following tables summarize typical quantitative data obtained during the HPLC purification of farnesylated peptides.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | Setting |
| Column Type | Reversed-Phase C18 |
| Particle Size | 5 µm (analytical), 10 µm (preparative) |
| Pore Size | 100-300 Å |
| Dimensions | 4.6 x 250 mm (analytical), 21.2 x 250 mm (preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile[11] |
| Detection Wavelength | 214 nm, 280 nm[13] |
Table 2: Example HPLC Gradient and Retention Times
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
| 0 | 30 | 1.0 | Injection |
| 5 | 30 | 1.0 | Isocratic Hold |
| 45 | 70 | 1.0 | Linear Gradient |
| 50 | 95 | 1.0 | Wash |
| 55 | 95 | 1.0 | Wash |
| 56 | 30 | 1.0 | Re-equilibration |
| 60 | 30 | 1.0 | End of Run |
Table 3: Comparative Retention Data
| Peptide | Modification | Approximate Retention Time (min) | Mass (Da) |
| Ac-Asn-Lys-Asn-Cys-OMe | None | 15.2 | 520.6 |
| Ac-Asn-Lys-Asn-Cys-OMe | Farnesylated | 35.8 | 724.9 |
| Dansyl-GCMIIM | None | 18.5 | 899.5 |
| Dansyl-GCMIIM | Farnesylated | 25.1 | 1103.6 |
Note: Retention times are illustrative and will vary depending on the specific peptide sequence, HPLC system, column, and gradient conditions. The farnesylated peptides consistently elute later than their non-farnesylated counterparts due to the increased hydrophobicity imparted by the farnesyl group.[10]
References
- 1. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Farnesylated Cysteine Peptides [biosyn.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. protocols.io [protocols.io]
Application Note: NMR Characterization of Products from Reactions of trans,trans-Farnesyl Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans,trans-Farnesyl bromide is a key precursor in the synthesis of a diverse range of biologically active molecules, including isoprenoids, terpenoids, and various farnesylated proteins. The farnesyl moiety is crucial for the biological function of these molecules, often mediating protein-protein and protein-membrane interactions. Therefore, the ability to synthesize and unambiguously characterize farnesyl derivatives is of significant interest in drug discovery and chemical biology. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the products resulting from reactions of this compound. This application note provides detailed experimental protocols and a comprehensive summary of ¹H and ¹³C NMR data for the characterization of various reaction products derived from this compound.
General Experimental Workflow
The general workflow for the synthesis and characterization of this compound reaction products is depicted below. This typically involves the reaction of this compound with a suitable nucleophile, followed by purification of the product and subsequent structural characterization by NMR spectroscopy.
Caption: General workflow for synthesis and characterization.
Experimental Protocols
Synthesis of this compound from trans,trans-Farnesol
This compound is typically prepared from the corresponding alcohol, trans,trans-farnesol, via an Appel-type reaction or by treatment with other brominating agents.
Materials:
-
trans,trans-Farnesol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve trans,trans-farnesol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
-
Slowly add a solution of PPh₃ (1.2 eq) in anhydrous CH₂Cl₂ to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.
General Procedure for Nucleophilic Substitution Reactions
The following is a general protocol for the reaction of this compound with various nucleophiles. Specific examples for C-C, C-O, C-N, and C-S bond formation are provided in the subsequent sections.
Materials:
-
This compound
-
Selected nucleophile (e.g., sodium ethoxide, sodium thiomethoxide, sodium azide, diethyl malonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), ethanol)
Procedure:
-
Dissolve the nucleophile (1.1-1.5 eq) in the appropriate anhydrous solvent under an inert atmosphere.
-
To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature or 0 °C, depending on the reactivity of the nucleophile.
-
Stir the reaction mixture at the appropriate temperature for the required time (monitor by TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: NMR Characterization Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and a selection of its reaction products. Spectra are typically recorded in CDCl₃ at room temperature, and chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
Table 1: NMR Data for this compound
| Position | ¹H NMR (δ, ppm, multiplicity, J Hz) | ¹³C NMR (δ, ppm) |
| 1 | 4.03 (d, J = 8.3) | 30.0 |
| 2 | 5.54 (t, J = 8.3) | 120.7 |
| 3 | - | 143.8 |
| 4 | 1.97-2.13 (m) | 39.7 |
| 5 | 1.97-2.13 (m) | 26.3 |
| 6 | 5.08-5.11 (m) | 123.6 |
| 7 | - | 135.8 |
| 8 | 1.97-2.13 (m) | 39.9 |
| 9 | 1.97-2.13 (m) | 26.9 |
| 10 | 5.08-5.11 (m) | 124.5 |
| 11 | - | 131.6 |
| 12 | 1.61 (s) | 25.9 |
| 13 | 1.74 (s) | 16.3 |
| 14 | 1.69 (s) | 17.9 |
| 15 | 1.61 (s) | 16.2 |
Data sourced from Organic Syntheses Procedure.[1]
Table 2: NMR Data for C-C Bond Formation Product: Ethyl 2-acetyl-3,7,11-trimethyl-dodeca-4,8,12-trienoate
| Position | ¹H NMR (δ, ppm, multiplicity, J Hz) | ¹³C NMR (δ, ppm) |
| Ester CH₃ | 1.27 (t, J = 7.2) | 14.4 |
| Ester CH₂ | 4.19 (q, J = 7.2) | 61.7 |
| Acetyl CH₃ | 2.28 (q, J = 7.5) | - |
| C1 | 3.42 (s) | 49.7 |
| C2 | - | 202.9 (keto), 167.6 (enol) |
| Farnesyl C1' | 2.56 (t, J = 7.5) | 43.4 |
| Farnesyl C2'-C11' | 5.06-5.09 (m), 2.00-2.13 (m) | 122.4, 124.4, 124.7, 131.6, 135.4, 137.1, 39.9, 40.0, 26.9, 27.1, 26.0, 22.5 |
| Farnesyl CH₃ | 1.59-1.68 (m) | 18.0, 16.35, 16.33 |
Data represents a mixture of keto and enol tautomers.[1]
Table 3: NMR Data for C-O Bond Formation Product: trans,trans-Farnesyl Acetate
| Position | ¹H NMR (δ, ppm, multiplicity, J Hz) | ¹³C NMR (δ, ppm) |
| 1 | 4.59 (d, J = 7.2) | 61.6 |
| 2 | 5.34 (t, J = 7.2) | 118.6 |
| 3 | - | 142.2 |
| 4 | 2.00-2.20 (m) | 39.6 |
| 5 | 2.00-2.20 (m) | 26.1 |
| 6 | 5.13 (t, J = 6.3) | 124.2 |
| 7 | - | 135.3 |
| 8 | 2.00-2.20 (m) | - |
| 9 | 2.00-2.20 (m) | - |
| 10 | 5.13 (t, J = 6.3) | - |
| 11 | - | - |
| 12 | 1.61 (s) | 16.0 |
| 13 | 1.70 (s) | 16.5 |
| Acetyl CH₃ | 2.06 (s) | 21.2 |
| Acetyl C=O | - | 171.4 |
¹³C NMR data for positions 8-11 and some methyl groups were not explicitly assigned in the source.[2]
Table 4: NMR Data for C-N Bond Formation Product: 1-Azido-3,7,11-trimethyldodeca-2,6,10-triene (trans,trans-Farnesyl Azide)
| Position | ¹H NMR (δ, ppm, multiplicity, J Hz) | ¹³C NMR (δ, ppm) |
| 1 | 3.23 (t, J = 6.6) | 51.0 |
| 2 | 5.34 (t, J = 7.2) | 125.1 |
| 3 | - | 142.1 |
| 4 | 2.00-2.16 (m) | 39.5 |
| 5 | 2.00-2.16 (m) | 26.2 |
| 6 | 5.13 (t, J = 6.3) | 125.1 |
| 7 | - | 134.0 |
| 8 | 2.00-2.16 (m) | 36.6 |
| 9 | 1.68 (m) | 27.1 |
| 10 | 5.13 (t, J = 6.3) | - |
| 11 | - | - |
| 12 | 1.60 (s) | 16.0 |
| 13 | 1.70 (s) | 16.6 |
Data is for the acetate precursor, which has very similar shifts for the farnesyl backbone. ¹³C NMR data for positions 10 and 11 were not explicitly assigned.[2]
Table 5: NMR Data for C-S Bond Formation Product: S-(trans,trans-Farnesyl)thioacetic acid
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Farnesyl C1' | - | - |
| Farnesyl C2'-C11' | - | - |
| Farnesyl CH₃ | - | - |
| S-CH₂ | - | - |
| COOH | - | - |
Reaction Pathways and Logical Relationships
The versatility of this compound as a synthetic intermediate stems from its ability to undergo nucleophilic substitution reactions with a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Reaction pathways of farnesyl bromide.
Conclusion
This application note has provided a detailed overview of the NMR characterization of various reaction products derived from this compound. The presented experimental protocols and tabulated NMR data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The ability to reliably synthesize and characterize these farnesylated compounds is critical for advancing our understanding of their biological roles and for the development of new therapeutic agents. The use of modern NMR techniques, including 2D correlation spectroscopy, is highly recommended for the unambiguous assignment of all proton and carbon signals in novel farnesyl derivatives.
References
Application Notes and Protocols: The Use of trans,trans-Farnesyl Bromide in Studying G-Protein Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-Farnesyl bromide is a key reagent in the study of G-protein signaling. Its primary utility lies in its role as a precursor for the synthesis of farnesylated molecules, which are essential for investigating the post-translational modification known as farnesylation. This lipid modification, the attachment of a 15-carbon farnesyl group to a cysteine residue near the C-terminus of a protein, is critical for the proper localization and function of many signaling proteins, including the γ-subunits of heterotrimeric G-proteins and small GTPases of the Ras superfamily.[1][2] These proteins play a central role in transducing extracellular signals into intracellular responses.
These application notes provide an overview of the use of this compound in G-protein research, including the synthesis of key derivatives and detailed protocols for their application in studying G-protein farnesylation, localization, and interactions.
Key Applications of this compound in G-Protein Research
-
Synthesis of Farnesylated Peptides: this compound is used to chemically synthesize peptides corresponding to the C-terminal region of G-protein γ-subunits. These synthetic farnesylated peptides are invaluable tools for studying the role of farnesylation in G-protein interactions with receptors and effectors.[3]
-
Preparation of Bioorthogonal Probes: It serves as a starting material for the synthesis of modified farnesyl pyrophosphate (FPP) analogs containing bioorthogonal handles, such as alkynes or azides.[4][5] These probes are used in metabolic labeling experiments to identify and quantify farnesylated proteins in cells, providing insights into the "prenylome."
-
Development of Farnesyltransferase Inhibitors (FTIs): As a farnesyl mimetic, derivatives of this compound are used to develop and test inhibitors of farnesyltransferase (FTase), the enzyme responsible for farnesylation. FTIs are important research tools and have been investigated as potential therapeutics for diseases driven by aberrant G-protein signaling, such as cancer.
G-Protein Farnesylation and Signaling Pathway
Protein farnesylation is a multi-step process that is crucial for the membrane localization and function of G-proteins. The process is initiated by the enzyme farnesyltransferase (FTase), which attaches a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of a C-terminal CaaX box motif. Following farnesylation, the 'aaX' tripeptide is cleaved by a specific protease, and the newly exposed farnesylcysteine is carboxylated. These modifications increase the hydrophobicity of the protein, facilitating its anchoring to the cell membrane where it can interact with receptors and downstream effectors.
Caption: G-protein farnesylation pathway and points of intervention using derivatives of this compound.
Quantitative Data Summary
The following tables summarize quantitative data related to the study of G-protein farnesylation.
| Table 1: IC50 Values of Farnesyltransferase Inhibitors (FTIs) | |
| Inhibitor | IC50 (nM) |
| FTI-277 | 0.5 |
| L-744,832 | 1.5 |
| Tipifarnib | 0.86 |
| Lonafarnib | 1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras) |
| Table 2: Kinetic Parameters of Farnesyl Pyrophosphate (FPP) Analogs with Farnesyltransferase (FTase) | ||
| Analog | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| FPP (natural substrate) | 0.2 | 1.4 x 10⁶ |
| Alkyne-FPP | 0.5 | 0.8 x 10⁶ |
| Norbornene-FPP | 0.3 | 1.2 x 10⁶ |
Experimental Protocols
Protocol 1: Synthesis of a Farnesylated G-Protein Peptide
This protocol describes the synthesis of a farnesylated peptide corresponding to the C-terminus of the G-protein γ-subunit, which can be used to study receptor-G-protein interactions.
Materials:
-
Solid-phase peptide synthesis resin (e.g., Rink amide resin)
-
Fmoc-protected amino acids
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
HPLC for purification
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence (e.g., the C-terminal 12 amino acids of a Gγ subunit) on the solid-phase resin using standard Fmoc chemistry. The C-terminal cysteine should be unprotected.
-
Farnesylation: Swell the resin-bound peptide in DMF. Add a 5-fold molar excess of this compound and a 10-fold molar excess of DIPEA. React for 12-24 hours at room temperature with gentle agitation.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane, and methanol to remove excess reagents.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the farnesylated peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the farnesylated peptide by mass spectrometry.
Caption: Workflow for the synthesis of a farnesylated G-protein peptide.
Protocol 2: Metabolic Labeling of G-Proteins with an Alkyne-Farnesyl Analog
This protocol describes the metabolic labeling of cellular G-proteins using a bioorthogonal alkyne-functionalized farnesyl pyrophosphate analog, synthesized from an alkyne-modified farnesyl bromide. This allows for the subsequent visualization and identification of farnesylated proteins.[4][6]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Lovastatin
-
Alkyne-farnesyl pyrophosphate analog
-
Lysis buffer (e.g., RIPA buffer)
-
Click chemistry reagents (e.g., azide-functionalized fluorophore or biotin, copper(I) catalyst, TBTA ligand)
-
SDS-PAGE reagents
-
In-gel fluorescence scanner or streptavidin beads for pulldown
Procedure:
-
Cell Culture: Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Inhibition of Endogenous FPP Synthesis: Pre-treat cells with lovastatin (e.g., 20 µM) for 6-12 hours to inhibit HMG-CoA reductase and deplete the endogenous pool of farnesyl pyrophosphate.[4]
-
Metabolic Labeling: Replace the medium with fresh medium containing the alkyne-farnesyl pyrophosphate analog (e.g., 10-25 µM) and continue to incubate for 12-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Click Reaction: To the cell lysate, add the azide-functionalized reporter tag (fluorophore or biotin), copper(I) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature.
-
Analysis:
-
Visualization: If a fluorescent azide was used, analyze the proteins by SDS-PAGE and in-gel fluorescence scanning.
-
Identification: If a biotin-azide was used, perform a pulldown of the labeled proteins using streptavidin-conjugated beads. The captured proteins can then be identified by mass spectrometry.
-
Caption: Workflow for metabolic labeling and analysis of farnesylated G-proteins.
Protocol 3: In Vitro Farnesylation Assay
This protocol is for measuring the activity of farnesyltransferase (FTase) and the farnesylation of a G-protein substrate in vitro using a radiolabeled farnesyl pyrophosphate.
Materials:
-
Purified recombinant farnesyltransferase (FTase)
-
Purified recombinant G-protein substrate (e.g., Gγ subunit or Ras)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified FTase, and the G-protein substrate.
-
Initiate Reaction: Start the reaction by adding [³H]-FPP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separation: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the proteins by Coomassie staining. Excise the band corresponding to the G-protein substrate.
-
Quantification: Place the excised gel band in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [³H]-FPP is proportional to the FTase activity.
Conclusion
This compound is a versatile and indispensable tool for the detailed investigation of G-protein signaling. Through its use in the synthesis of farnesylated peptides and bioorthogonal probes, researchers can dissect the molecular mechanisms of G-protein farnesylation, localization, and interaction with other signaling components. The protocols and data provided here serve as a guide for researchers and drug development professionals to effectively utilize this compound in their studies of G-protein biology and related diseases.
References
- 1. The gamma subunit of transducin is farnesylated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Farnesylation of the Transducin G Protein Gamma Subunit Is a Prerequisite for Its Ciliary Targeting in Rod Photoreceptors [frontiersin.org]
- 3. A farnesylated domain in the G protein gamma subunit is a specific determinant of receptor coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Radiolabeled Farnesylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids, such as a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues near the C-terminus of substrate proteins.[1][2] This modification is catalyzed by a family of enzymes including farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases).[1][3] Farnesylation increases the hydrophobicity of proteins, facilitating their anchoring to cellular membranes, which is essential for their proper localization and function in signal transduction pathways.[4][5]
The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are prominent examples of farnesylated proteins that play a central role in regulating cell proliferation, differentiation, and survival.[6][7] Mutations that lock Ras in a constitutively active state are found in a high percentage of human cancers, making the enzymes involved in its processing, particularly FTase, attractive targets for anticancer drug development.[7]
Radiolabeling provides a highly sensitive method for studying protein farnesylation, enabling researchers to track the modification process, quantify enzyme activity, and screen for inhibitors.[8][9] These application notes provide detailed protocols for the preparation of radiolabeled farnesylated proteins, starting from the synthesis of radiolabeled farnesyl pyrophosphate ([³H]FPP) using [³H]farnesyl bromide as a precursor, followed by an in vitro enzymatic farnesylation reaction.
Safety Precautions
2.1 Handling Farnesyl Bromide:
-
Hazards: trans,trans-Farnesyl bromide is a combustible liquid, a skin irritant, and a lachrymator (causes tearing).
-
Precautions: Always handle farnesyl bromide in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
2.2 Handling Radioactive Materials ([³H]):
-
Radiation: Tritium ([³H]) is a low-energy beta emitter. The radiation cannot penetrate the outer layer of the skin but can be hazardous if inhaled or ingested.
-
Precautions: All work with tritiated compounds must be performed in a designated radioactivity laboratory. Use appropriate shielding (e.g., acrylic) and work in a fume hood to prevent inhalation. Wear two pairs of gloves, a lab coat, and safety glasses.
-
Waste Disposal: Dispose of all radioactive waste (liquid and solid) according to your institution's radiation safety guidelines.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the overall experimental workflow for preparing radiolabeled farnesylated proteins and the biological context of protein farnesylation within the Ras signaling pathway.
Quantitative Data
The following tables summarize key quantitative data related to farnesyltransferase activity and inhibition. This data is useful for designing experiments and for comparison purposes.
Table 1: Kinetic Parameters for Farnesyltransferase (FTase)
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Farnesyl Pyrophosphate (FPP) | ~0.7 | N/A | N/A | [10] |
| H-Ras Protein | Varies | N/A | N/A | [11] |
| C(x)₃X Peptides | Varies | Varies | 0.5 - 2 x 10⁴ |[12] |
Note: Kinetic parameters can vary significantly based on the specific protein or peptide substrate and assay conditions.
Table 2: IC₅₀ Values of Selected Farnesyltransferase Inhibitors (FTIs)
| Inhibitor | Target | IC₅₀ (μM) | Cell Line/System | Reference |
|---|---|---|---|---|
| FTI-277 | FTase | 0.15 | Purified Enzyme | [1] |
| GGTI-286 | GGTase-I | 15 (vs FTase) | Purified Enzyme | [1] |
| Lonafarnib | FTase | 0.0019 | Purified Enzyme | [1] |
| BMS-214662 | FTase | 0.0008 | Purified Enzyme | [1] |
| AGPP (analog) | GGTase-I | 20 | Purified Enzyme | [13] |
| AGPP (analog) | Squalene Synthase | 1000 | Purified Enzyme |[13] |
Experimental Protocols
Protocol 1: Synthesis of [³H]Farnesyl Pyrophosphate ([³H]FPP)
This protocol is based on the chemical principle of converting an alkyl bromide to a pyrophosphate, adapted from methods used for synthesizing FPP analogs.[13]
Materials:
-
[³H]this compound (specific activity will vary)
-
Tris(tetrabutylammonium) hydrogen pyrophosphate
-
Acetonitrile (anhydrous)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 7.5)
-
C18 reverse-phase HPLC column
Procedure:
-
Reaction Setup: In a clean, dry, glass vial under an inert atmosphere (e.g., argon), dissolve [³H]farnesyl bromide in a minimal volume of anhydrous acetonitrile.
-
Pyrophosphate Displacement: Add a 1.5 to 2-fold molar excess of tris(tetrabutylammonium) hydrogen pyrophosphate dissolved in anhydrous acetonitrile.
-
Incubation: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Resuspend the residue in a small volume of ammonium bicarbonate buffer.
-
Purify the [³H]FPP using reverse-phase HPLC with a C18 column, eluting with a gradient of acetonitrile in ammonium bicarbonate buffer.
-
-
Quantification and Storage:
-
Collect the fractions corresponding to the FPP peak.
-
Confirm the identity of the product by co-elution with a non-radiolabeled FPP standard.
-
Determine the concentration and specific activity using UV absorbance (for the standard) and liquid scintillation counting.
-
Store the purified [³H]FPP in an appropriate buffer at -80°C.
-
Protocol 2: In Vitro Farnesylation of H-Ras
This protocol describes the enzymatic transfer of the [³H]farnesyl group from [³H]FPP to a recombinant protein substrate.[1][11][14]
Materials:
-
Purified recombinant H-Ras protein (or other CaaX-containing protein)
-
Purified recombinant farnesyltransferase (FTase)
-
[³H]FPP (prepared in Protocol 1)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Stop Solution: 4% SDS, 10% β-mercaptoethanol, 25% glycerol in Tris-HCl
-
Trichloroacetic acid (TCA)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. For a typical 50 µL reaction, add the components in the following order:
-
Initiate Reaction: Add FTase (e.g., 1-2 µg) to initiate the reaction.[11] Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[11]
-
Stopping the Reaction: Terminate the reaction by adding an equal volume of SDS-PAGE sample loading buffer (Stop Solution) and heating at 95-100°C for 5 minutes.[1] Alternatively, for filter-binding assays, stop the reaction by adding cold 10% TCA to precipitate the proteins.
Protocol 3: Analysis of Radiolabeled Farnesylated Protein
This protocol details the separation and visualization of the radiolabeled protein product.[1][10]
Materials:
-
Polyacrylamide gels (e.g., 12-15%) for SDS-PAGE
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue stain or other protein stain
-
Fluorographic enhancer solution (e.g., Amplify™)
-
X-ray film or phosphorimager screen
-
Filter paper (for TCA precipitation method)
-
Scintillation fluid and counter
Procedure:
-
SDS-PAGE:
-
Load the samples from Protocol 2 (Step 4) onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Staining:
-
(Optional but recommended) Stain the gel with Coomassie Brilliant Blue to visualize total protein and confirm that the H-Ras protein is present. Destain appropriately.
-
-
Fluorography/Autoradiography:
-
Soak the gel in a fluorographic enhancer solution according to the manufacturer's instructions to improve the signal from ³H.
-
Dry the gel under vacuum.
-
Expose the dried gel to X-ray film at -80°C or to a phosphorimager screen. The exposure time can range from several days to weeks, depending on the amount of radioactivity incorporated.[1]
-
-
Alternative Quantification (Filter-Binding Assay):
-
After TCA precipitation (Protocol 2, Step 4 alternative), collect the protein precipitate by vacuum filtration through a glass fiber filter.
-
Wash the filter several times with cold 5% TCA and then with ethanol.
-
Dry the filter, place it in a scintillation vial with scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter. This provides a quantitative measure of FTase activity.
-
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic intervention based on protein prenylation and associated modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. US6632626B1 - Methods of assaying farnesyl transferase - Google Patents [patents.google.com]
- 12. Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols for the Chemical Synthesis of Farnesylated Peptides for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of farnesylated peptides, which are crucial tools for the structural analysis of protein-peptide interactions and for drug development targeting protein farnesylation-dependent signaling pathways.
Protein farnesylation is a post-translational modification essential for the function of numerous signaling proteins, including members of the Ras superfamily of small GTPases. The covalent attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CaaX box motif facilitates membrane association and protein-protein interactions. Dysregulation of these pathways is implicated in various cancers, making farnesylated peptides and their mimetics valuable subjects of study.
Chemical synthesis offers a robust method for producing farnesylated peptides with high purity and incorporating unnatural amino acids or labels for detailed structural and functional studies. The following sections detail the primary synthetic strategies, purification protocols, and analytical techniques for preparing farnesylated peptides suitable for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Farnesylated Peptides
Two primary strategies are employed for the synthesis of farnesylated peptides via Fmoc-based SPPS:
-
Strategy A: On-Resin Farnesylation of a Cysteine Residue. This approach involves the synthesis of the peptide backbone on a solid support, followed by the alkylation of a cysteine thiol with a farnesyl halide.
-
Strategy B: Incorporation of a Pre-farnesylated Cysteine Building Block. This method utilizes a pre-synthesized Fmoc-S-farnesyl-L-cysteine amino acid derivative that is incorporated into the peptide sequence during SPPS.
This protocol is adapted for manual solid-phase peptide synthesis.
Materials:
-
Rink Amide resin or other suitable Fmoc-compatible resin.
-
Fmoc-protected amino acids.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether.
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Peptide Synthesis:
-
Perform standard Fmoc-SPPS cycles of deprotection and coupling to assemble the desired peptide sequence.[4][5]
-
For coupling, pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF and add to the resin. Allow to react for 1-2 hours.
-
For Fmoc deprotection, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM after each coupling and deprotection step.
-
-
On-Resin Farnesylation:
-
Following incorporation of the cysteine residue and removal of the N-terminal Fmoc group, wash the resin with DMF.
-
Prepare a solution of farnesyl bromide (5 eq.) and DIPEA (10 eq.) in DMF.
-
Add the farnesylation solution to the peptide-resin and agitate at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF and DCM to remove excess reagents.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
This protocol involves using a commercially available or pre-synthesized farnesylated cysteine derivative.
Materials:
-
Same as Protocol 1, with the addition of Fmoc-S-farnesyl-L-cysteine.
Procedure:
-
Resin Swelling and Peptide Synthesis:
-
Swell the resin and perform initial Fmoc-SPPS cycles as described in Protocol 1.
-
-
Incorporation of Farnesylated Cysteine:
-
At the desired position in the peptide sequence, couple Fmoc-S-farnesyl-L-cysteine using standard coupling conditions (e.g., HBTU/HATU and DIPEA). Due to the bulky nature of the farnesyl group, a double coupling may be necessary to ensure high efficiency.
-
Continue with the synthesis of the remaining peptide sequence.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and deprotect the side chains using the cleavage cocktail as described in Protocol 1.
-
Precipitate and dry the crude farnesylated peptide.
-
Purification of Farnesylated Peptides by RP-HPLC
Farnesylated peptides are significantly more hydrophobic than their non-farnesylated counterparts, which requires optimization of the purification protocol.
Materials:
-
Crude farnesylated peptide.
-
HPLC system with a preparative C18 or C4 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water. Filter the sample to remove any particulates.[7]
-
HPLC Purification:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20-30%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for better resolution of hydrophobic peptides (e.g., an increase of 1% B per minute).[5][8]
-
Monitor the elution at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[7]
-
Collect fractions corresponding to the major peak.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the mass by MALDI-TOF or ESI mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified farnesylated peptide as a white powder.
-
Characterization of Farnesylated Peptides
Mass Spectrometry:
-
MALDI-TOF MS: A rapid and effective method to confirm the molecular weight of the purified farnesylated peptide.[9]
-
ESI-MS: Can be coupled with HPLC (LC-MS) to analyze the purity and identity of the peptide during and after purification.
NMR Spectroscopy for Structural Analysis:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN/H₂O) to a concentration of 0.5-1 mM.[10]
-
1D ¹H NMR: To check for overall sample quality and folding.
-
2D NMR Experiments (COSY, TOCSY, NOESY): To obtain sequential assignments and distance restraints for 3D structure calculation.[11][12]
Data Presentation
Table 1: Quantitative Data for Farnesylated Peptide Synthesis
| Parameter | Strategy A: On-Resin Farnesylation | Strategy B: Incorporation of Fmoc-S-farnesyl-L-cysteine | Reference |
| Crude Yield (%) | 40-60 | 50-70 | [13][14] |
| Purity after HPLC (%) | >95 | >95 | [9] |
| Overall Yield (%) | 15-30 | 25-45 | [13][14] |
| Key Considerations | Potential for incomplete farnesylation and side reactions. | Higher cost of the farnesylated amino acid building block. | [15] |
Table 2: Typical RP-HPLC Gradient for Farnesylated Peptide Purification
| Time (min) | % Mobile Phase B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
| 0 | 30 | 10 |
| 5 | 30 | 10 |
| 65 | 70 | 10 |
| 70 | 95 | 10 |
| 75 | 95 | 10 |
| 80 | 30 | 10 |
Note: This is an example gradient for a preparative C18 column and should be optimized for each specific peptide.[5][16]
Table 3: NMR Parameters for Structural Analysis of a Farnesylated Peptide
| Experiment | Solvent | Temperature (K) | Key Information Obtained |
| 1D ¹H | DMSO-d₆ | 298 | Overall structure and purity |
| 2D ¹H-¹H TOCSY | DMSO-d₆ | 298 | Through-bond correlations for amino acid spin system identification |
| 2D ¹H-¹H NOESY | DMSO-d₆ | 298 | Through-space correlations (<5 Å) for distance restraints |
| 2D ¹H-¹H COSY | DMSO-d₆ | 298 | Short-range (2-3 bond) proton correlations |
Table 4: Example Crystallization Conditions for a Farnesylated Peptide-Protein Complex (K-Ras)
| Protein | Peptide/Ligand | Precipitant | Buffer | Additives | Temperature (°C) | Reference |
| Rat Farnesyltransferase | Ac-Cys-Val-Ile-Met | 7% PEG 4000 | 0.1 M Sodium Acetate pH 5.7 | 200 mM DTT | 22 | [17] |
| Human K-Ras (G12D) | - | 20% PEG 3350 | 0.2 M Ammonium Chloride | - | 20 | [4] |
| Human K-Ras (G12C) | Covalent Inhibitor | 15-25% PEG 3350 | 0.1 M Bis-Tris pH 6.5 | 0.2 M Li₂SO₄ | 20 | [18][19] |
Mandatory Visualization
Caption: Experimental workflow for the chemical synthesis and structural analysis of farnesylated peptides.
Caption: Simplified K-Ras signaling pathway at the plasma membrane, highlighting the role of farnesylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. trans,trans-ファルネシルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (E,E)-Farnesyl Bromide, 28290-41-7 | BroadPharm [broadpharm.com]
- 4. Crystal Packing Reveals a Potential Autoinhibited KRAS Dimer Interface and a Strategy for Small-Molecule Inhibition of RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptides, solid-phase synthesis and characterization: Tailor-made methodologies | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peptide Farnesylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing reaction conditions for peptide farnesylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an in vitro peptide farnesylation assay?
An in vitro peptide farnesylation assay measures the activity of the enzyme Farnesyltransferase (FTase). FTase catalyzes the transfer of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a specific C-terminal sequence motif (CaaX box) of a target peptide.[1][2] The successful transfer results in a farnesylated peptide, and the reaction's efficiency can be quantified using various detection methods.
Q2: What are the critical components of an in vitro farnesylation reaction?
A typical in vitro farnesylation reaction mixture includes:
-
Farnesyltransferase (FTase): The enzyme that catalyzes the reaction.[2]
-
Farnesyl Pyrophosphate (FPP): The donor of the farnesyl group.[4]
-
Buffer System: Typically a Tris-HCl or HEPPSO buffer to maintain a physiological pH (around 7.5-7.8).[3][5]
-
Divalent Cations: Zinc (ZnCl₂) and Magnesium (MgCl₂) are essential for FTase activity.[1][3][5]
-
Reducing Agent: A reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is included to maintain the cysteine residue in a reduced state.[3][5]
Q3: My peptide has a CaaX box, but it's not being farnesylated. What are the potential reasons?
Several factors could prevent the farnesylation of a peptide with a CaaX box:
-
Incorrect "X" residue: The identity of the "X" amino acid in the CaaX motif is a primary determinant for FTase recognition. FTase typically prefers Methionine, Serine, Glutamine, or Cysteine at the X position.[4]
-
Inappropriate "a" residues: While "a" represents an aliphatic amino acid, the specific residues can influence substrate recognition and efficiency.[3]
-
Peptide solubility issues: The peptide may not be fully soluble in the reaction buffer, limiting its availability to the enzyme.
-
Enzyme inactivity: The FTase may have lost its activity due to improper storage or handling.
-
Suboptimal reaction conditions: The concentrations of substrates, cofactors, or the buffer composition may not be optimal.
Q4: Can a peptide be modified by both farnesylation and geranylgeranylation?
Yes, under certain conditions, cross-reactivity can occur. Some CaaX motifs can be recognized by both farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I).[4] For instance, when FTase is inhibited, some of its substrates, like K-Ras, can be alternatively prenylated by GGTase-I.[4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Farnesylation | 1. Inactive Farnesyltransferase (FTase).2. Incorrect peptide sequence or poor substrate.3. Suboptimal reaction buffer conditions (pH, salt).4. Insufficient concentrations of FPP or peptide.5. Presence of inhibitors in the reaction mixture. | 1. Verify enzyme activity with a positive control peptide (e.g., Dansyl-GCVLS).2. Confirm the CaaX box sequence. Consider redesigning the peptide if it's a poor substrate.3. Optimize buffer pH (typically 7.5-7.8) and concentrations of MgCl₂ (5 mM) and ZnCl₂ (10 µM).4. Increase the concentration of the limiting substrate. A typical starting point is 2.4 µM peptide and 10 µM FPP.[5]5. Ensure all reagents are pure and free of contaminants. |
| High Background Signal | 1. Non-enzymatic modification of the peptide.2. Contamination of reagents with fluorescent or radioactive impurities.3. Non-specific binding of the peptide or FPP to the assay plate or filter. | 1. Run a control reaction without FTase to assess the level of non-enzymatic signal.2. Use high-purity reagents and substrates.3. Block the plate with a suitable agent (e.g., BSA) if using a plate-based assay. |
| Inconsistent Results | 1. Pipetting errors.2. Temperature fluctuations during incubation.3. Degradation of reagents over time. | 1. Use calibrated pipettes and ensure accurate dispensing of all components.2. Maintain a constant and optimal temperature during the reaction (e.g., 35-37°C).[5]3. Prepare fresh working solutions of reagents, especially FPP and reducing agents, for each experiment. |
| Low Yield of Purified Farnesylated Peptide | 1. Inefficient farnesylation reaction.2. Loss of product during purification steps.3. Instability of the farnesylated peptide. | 1. Optimize reaction time and enzyme concentration to drive the reaction to completion.2. Use a purification method suitable for lipophilic peptides, such as reverse-phase HPLC.[5]3. Store the purified farnesylated peptide at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vitro Farnesylation Reaction
This protocol describes a standard in vitro farnesylation reaction.
-
Prepare the Reaction Buffer: A typical reaction buffer consists of 50 mM Tris-HCl (pH 7.5), 10 µM ZnCl₂, 5 mM MgCl₂, and 1 mM DTT.[5]
-
Prepare Substrate Solutions:
-
Dissolve the peptide substrate in the reaction buffer to a stock concentration of 100 µM.
-
Prepare a stock solution of Farnesyl Pyrophosphate (FPP) at 1 mM in the reaction buffer.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following components in the specified order:
-
Incubation: Incubate the reaction mixture at 35-37°C for 30-45 minutes.[5]
-
Stop the Reaction: The method to stop the reaction will depend on the downstream analysis. For HPLC analysis, the reaction can be stopped by adding an equal volume of acetonitrile with 0.1% TFA.
Protocol 2: HPLC-Based Analysis of Farnesylation
This protocol outlines the analysis of the farnesylation reaction using reverse-phase high-performance liquid chromatography (HPLC).
-
Prepare the Mobile Phases:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Set up the HPLC System:
-
Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
-
Inject the Sample: Inject the stopped reaction mixture from Protocol 1 onto the HPLC column.
-
Elute the Peptides: Run a linear gradient of Mobile Phase B to elute the peptides. For example, a gradient from 5% to 95% B over 30 minutes.
-
Detect the Peptides: Monitor the elution of the peptides using a UV detector at a wavelength of 214 nm or 280 nm. The farnesylated peptide will have a longer retention time than the un-farnesylated peptide due to the increased hydrophobicity of the farnesyl group.[7]
-
Quantify the Reaction: The extent of farnesylation can be quantified by integrating the peak areas of the farnesylated and un-farnesylated peptides.[5]
Quantitative Data Summary
Table 1: Typical Reaction Conditions for In Vitro Peptide Farnesylation
| Component | Typical Concentration Range | Reference(s) |
| Peptide Substrate | 2.4 - 20 µM | [5] |
| Farnesyl Pyrophosphate (FPP) | 10 - 40 µM | [5] |
| Farnesyltransferase (FTase) | 10 - 100 nM | [5] |
| Tris-HCl or HEPPSO Buffer | 50 mM | [3][5] |
| ZnCl₂ | 10 µM | [3][5] |
| MgCl₂ | 5 mM | [3][5] |
| DTT or TCEP | 1 - 5 mM | [3][5] |
| Temperature | 20 - 37 °C | [5] |
| Incubation Time | 30 - 300 minutes | [5] |
Visualizations
Caption: A typical experimental workflow for peptide farnesylation.
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting farnesylation of progerin prevents the characteristic nuclear blebbing of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
common side reactions with trans,trans-farnesyl bromide
Welcome to the technical support center for trans,trans-farnesyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this reagent in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive organic compound used primarily as a precursor to introduce the farnesyl group into molecules.[1][2][3] Its main application is in the farnesylation of proteins and peptides, particularly at cysteine residues, to study post-translational modifications and their roles in cellular signaling and membrane association.[4] It is also used in the synthesis of various natural products and their analogs.
Q2: What are the key storage and handling recommendations for this compound?
This compound is known to be relatively unstable and prone to decomposition.[5] For optimal stability, it should be stored under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).
-
Protection: Protect from light and moisture, as it is hygroscopic.
Due to its instability, it is often recommended to use it as soon as possible after synthesis or purchase, and without further purification.[5]
Q3: What are the primary safety hazards associated with this compound?
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this reagent. Work should be conducted in a well-ventilated fume hood.
II. Troubleshooting Guide for Common Side Reactions
Experiments with this compound can be prone to several side reactions that can lower the yield of the desired product and complicate purification. The most common issues are summarized below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired S-farnesylated product | 1. Decomposition of farnesyl bromide: The reagent is unstable and can degrade upon storage or exposure to air/moisture. 2. Competing elimination reaction: The basic conditions required for the reaction can promote the elimination of HBr to form farnesene isomers. 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or stoichiometry can reduce reaction efficiency. | 1. Use freshly acquired or synthesized farnesyl bromide. Ensure proper storage under inert gas at 2-8°C. 2. Use a non-nucleophilic base or a weaker base if possible. Consider running the reaction at a lower temperature to disfavor elimination. 3. Optimize reaction conditions by screening different solvents (e.g., aprotic polar solvents like DMF or THF), adjusting the stoichiometry of reactants, and varying the reaction temperature. |
| Formation of multiple product isomers | Allylic rearrangement (SN2' reaction): Nucleophilic attack can occur at the γ-carbon of the farnesyl group, leading to a rearranged product where the double bond has shifted.[7][8] | The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile, solvent, and steric hindrance. "Soft" nucleophiles (like thiols) tend to favor the direct SN2 substitution, while "harder" nucleophiles may lead to more of the rearranged SN2' product. Using a less hindered nucleophile or altering the solvent polarity may help to favor the desired isomer. HPLC purification is often necessary to separate these isomers.[4] |
| Presence of farnesol in the reaction mixture | Hydrolysis of farnesyl bromide: The reagent can react with residual water in the solvent or introduced during workup to form farnesol. | Use anhydrous solvents and perform the reaction under a dry, inert atmosphere. Be mindful of water content during the reaction workup. |
| Complex mixture of byproducts | A combination of decomposition, elimination, and rearrangement reactions. | In addition to the solutions mentioned above, careful monitoring of the reaction by TLC or LC-MS can help to identify the optimal reaction time to maximize the desired product and minimize byproduct formation. A thorough purification strategy, often involving column chromatography followed by HPLC, is typically required.[4] |
III. Experimental Protocols
Synthesis of S-trans,trans-farnesyl-L-cysteine methyl ester
This protocol is based on the procedure described by Liakopoulou-Kyriakides and Choli-Papadopoulou (1992).[4]
Materials:
-
This compound
-
L-cysteine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve L-cysteine methyl ester hydrochloride in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution to neutralize the hydrochloride and deprotonate the thiol group. The amount of TEA should be sufficient to act as both a neutralizing agent and a base for the reaction.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the cooled cysteine solution with stirring.
-
Allow the reaction to proceed at a low temperature (e.g., 0°C to room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by quenching with water or a mild acid, followed by extraction with an organic solvent.
-
The crude product is then purified, usually by a combination of flash column chromatography and reversed-phase HPLC to separate the desired product from unreacted starting materials and isomeric byproducts.[4]
IV. Visualizing Reaction Pathways
The reaction of this compound with a nucleophile (Nu-) can proceed through competing pathways, primarily the desired SN2 substitution and the undesired SN2' allylic rearrangement.
A general workflow for a typical farnesylation experiment, from reaction setup to product analysis, is outlined below.
References
- 1. Nucleophilic attack on allylic compounds [almerja.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
preventing degradation of trans,trans-farnesyl bromide in solution
Welcome to the Technical Support Center for trans,trans-farnesyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound is known to be unstable. For short-term storage, it is recommended to keep it in a freezer at approximately -20°C for no longer than one day.[1] For longer-term storage, a temperature of 2-8°C is suggested by manufacturers. It is also advised to store it under an inert atmosphere.
Q2: What are the primary degradation pathways for this compound in solution?
A2: As an allylic bromide, this compound is susceptible to several degradation pathways, primarily hydrolysis and isomerization. The bromine atom is a good leaving group, making the molecule prone to nucleophilic substitution reactions, especially with protic solvents like water or alcohols.[2] Isomerization of the double bonds can also occur, particularly in the presence of acid or light.
Q3: Which solvents are recommended for dissolving this compound to minimize degradation?
A3: Anhydrous aprotic solvents are generally recommended to minimize hydrolysis and other nucleophilic attacks. Solvents such as tetrahydrofuran (THF), diethyl ether, and benzene have been used in synthesis and reactions involving this compound.[1][3] It is crucial to use solvents with very low water content.
Q4: Are there any known stabilizers for this compound?
A4: While specific stabilizers for this compound are not well-documented in the literature, stabilizers for the related compound allyl bromide can be considered for investigation. These include aliphatic nitroxide compounds, phenothiazines, and N-nitrosophenylhydroxylamine salts.[4] The addition of a hindered base, like pyridine, during synthesis can help neutralize any generated HBr, which could otherwise catalyze degradation.[3]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of starting material as observed by TLC, GC, or HPLC analysis.
-
Appearance of unexpected, more polar spots on TLC.
-
A decrease in the yield of the desired product in a reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of water in the solvent | Use freshly distilled, anhydrous solvents. Store solvents over molecular sieves. |
| Exposure to acidic conditions | If possible, perform reactions under neutral or slightly basic conditions. The addition of a non-nucleophilic base can be considered. |
| Elevated temperature | Maintain low temperatures during storage and reactions. A starting point of 0°C or below is recommended.[1] |
| Exposure to light | Protect the solution from light by using amber vials or wrapping the reaction vessel in aluminum foil. |
Issue 2: Inconsistent Reaction Yields
Symptoms:
-
Significant variability in product yield between seemingly identical experimental runs.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent quality of this compound | Use freshly prepared or newly purchased this compound. If synthesized in-house, use it immediately.[1] |
| Variations in reaction setup and conditions | Ensure all glassware is thoroughly dried. Maintain a consistent inert atmosphere (e.g., nitrogen or argon). Control the temperature of the reaction with a cryostat or a well-maintained ice bath. |
| Solvent quality | Use solvents from a fresh bottle or those that have been properly dried and stored. |
Experimental Protocols
Synthesis of this compound from trans,trans-Farnesol
This protocol is based on a literature procedure and should be performed by qualified personnel.[1]
Materials:
-
trans,trans-Farnesol
-
Anhydrous tetrahydrofuran (THF)
-
Methanesulfonyl chloride
-
Triethylamine
-
Lithium bromide
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottomed flask under an inert atmosphere, dissolve trans,trans-farnesol in anhydrous THF.
-
Cool the solution to -45°C to -47°C using a dry ice/acetonitrile bath.
-
Slowly add methanesulfonyl chloride via syringe, followed by the slow addition of triethylamine.
-
Stir the resulting suspension at -45°C to -47°C for 45 minutes.
-
In a separate flask, prepare a solution of lithium bromide in anhydrous THF at room temperature.
-
Add the lithium bromide solution to the reaction mixture via cannula.
-
Allow the reaction to warm to 0°C and stir for 1 hour.
-
Quench the reaction by pouring it into ice water.
-
Extract the aqueous layer with cold diethyl ether.
-
Wash the combined organic extracts with ice-cold saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a light yellow oil.
-
Due to its instability, it is recommended to use the product immediately or store it at -20°C for no more than one day.[1]
General Protocol for a Stability Study of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the desired anhydrous solvent (e.g., THF, acetonitrile) of a known concentration (e.g., 1 mg/mL).
2. Stability Study Conditions:
-
Temperature: Aliquot the stock solution into separate vials and store them at different temperatures (e.g., -20°C, 4°C, 25°C).
-
pH: For investigating pH effects, a co-solvent system with buffered aqueous solutions might be necessary. However, this will likely lead to rapid hydrolysis. The use of organic acids or bases in an anhydrous solvent could be an alternative to study the effect of acidic or basic conditions.
-
Light: To assess photostability, expose a set of samples to a controlled light source (e.g., a photostability chamber) while keeping a parallel set in the dark as a control.
3. Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analyze the samples immediately by a validated analytical method, such as GC-MS or HPLC, to determine the concentration of the remaining this compound and to identify any degradation products.[5]
4. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant and the half-life of the compound under each condition.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a stability study of this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (E,E)-Farnesyl Bromide, 28290-41-7 | BroadPharm [broadpharm.com]
- 3. journals.caf.ac.cn [journals.caf.ac.cn]
- 4. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
improving solubility of farnesylated peptides for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of farnesylated peptides in biochemical and cellular assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My lyophilized farnesylated peptide won't dissolve in my aqueous assay buffer.
-
Question: I am trying to dissolve my lyophilized farnesylated peptide directly into my standard phosphate or TRIS-based assay buffer, but it remains insoluble or forms a suspension. What should I do?
-
Answer: This is a common issue due to the hydrophobic farnesyl group, which significantly reduces aqueous solubility.[1][2] Direct dissolution in aqueous buffers is rarely successful. A stepwise approach using an organic solvent is necessary.
Recommended Protocol: Initial Solubilization
-
Best Practice: Before using the entire sample, always test the solubility on a small aliquot first.[1][2][3]
-
Centrifuge: Spin down the vial (e.g., 10,000 x g for 5 minutes) to ensure all lyophilized powder is at the bottom of the tube.[1]
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation.[1]
-
Organic Solvent: Add a small amount of high-purity, anhydrous dimethyl sulfoxide (DMSO) to the peptide to create a concentrated stock solution (e.g., 1-10 mM).[1][2][3] Vortex or sonicate briefly (3 rounds of 10 seconds on ice) to aid dissolution.[1] The solution should become clear.
-
Storage: Store the concentrated stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.
dot graph TD; subgraph Solubilization Workflow; A[Start: Lyophilized Farnesylated Peptide] --> B{Test small aliquot first}; B --> C[Add minimal anhydrous DMSO]; C --> D{Vortex/Sonicate}; D --> E[Clear, concentrated stock solution]; E --> F[Store at -20°C/-80°C]; end node [shape=plaintext]; caption[Fig. 1: Workflow for initial peptide solubilization.];
Fig. 1: Workflow for initial peptide solubilization.
-
Problem 2: My farnesylated peptide precipitates when I dilute the DMSO stock into my aqueous assay buffer.
-
Question: I have a clear, concentrated stock of my farnesylated peptide in DMSO. However, when I dilute it to the final working concentration in my assay buffer, the solution becomes cloudy or I see visible precipitate. How can I prevent this?
-
Answer: This is a critical and frequent challenge. The peptide precipitates because the DMSO concentration is lowered, and the aqueous buffer cannot maintain the solubility of the hydrophobic farnesyl group. Several strategies can mitigate this.
Troubleshooting Strategies:
-
Modify Dilution Technique:
-
Slow, Dropwise Addition: Instead of pipetting the DMSO stock directly into the buffer, add the peptide stock solution slowly and dropwise to the vigorously vortexing or stirring assay buffer.[3] This avoids localized high concentrations of the peptide that can seed precipitation.
-
-
Incorporate a Solubilizing Agent in the Assay Buffer:
-
Detergents: Including a mild, non-denaturing detergent in your final assay buffer is often the most effective solution. The detergent forms micelles that encapsulate the hydrophobic farnesyl tail, keeping the peptide soluble.[5]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that can encapsulate the farnesyl group.[7] Methyl-β-cyclodextrin is a common choice. They are an excellent alternative if detergents interfere with your assay.
-
-
Optimize Final DMSO Concentration:
-
Most assays can tolerate a final DMSO concentration of 0.5-1%. Some may tolerate up to 5%.[3] Determine the maximum tolerable DMSO concentration for your specific assay and try to keep your final peptide dilution within that limit.
-
dot graph TD; subgraph Troubleshooting Precipitation; A[Peptide precipitates in aqueous buffer] --> B{What is the cause?}; B --> C[Hydrophobic farnesyl group aggregation]; C --> D{Solutions}; D --> E[1. Modify Dilution:Slow, dropwise addition tovortexing buffer]; D --> F[2. Add Solubilizing Agent to Buffer:- Detergents (e.g., Triton X-100, CHAPS)- Cyclodextrins (e.g., Methyl-β-cyclodextrin)]; D --> G[3. Optimize Final DMSO %:Keep as high as assay tolerates (e.g., 1-5%)]; end node [shape=plaintext]; caption[Fig. 2: Decision tree for troubleshooting precipitation.];
Fig. 2: Decision tree for troubleshooting precipitation.
-
Frequently Asked Questions (FAQs)
Q1: Which solubilizing agent should I choose for my farnesylated peptide?
The optimal agent depends on your specific peptide and assay. Below is a comparison of common choices. Note that the ideal concentration should be determined empirically.
| Solubilizing Agent | Class | Typical Starting Concentration | Pros | Cons |
| Triton X-100 | Non-ionic Detergent | 0.01% - 0.1% (v/v) | Mild, non-denaturing; effective at solubilizing hydrophobic molecules.[6] | Low CMC makes it difficult to remove by dialysis; can interfere with mass spectrometry. |
| CHAPS | Zwitterionic Detergent | 8 - 10 mM | Can break protein-protein interactions but is less denaturing than ionic detergents.[6] | Can still be disruptive to some sensitive protein complexes. |
| Tween-20 | Non-ionic Detergent | 0.01% - 0.05% (v/v) | Very mild; commonly used to reduce non-specific binding in immunoassays. | May be less effective for extremely hydrophobic peptides compared to Triton X-100. |
| Methyl-β-cyclodextrin | Cyclic Oligosaccharide | 5 - 10 mM | Forms inclusion complexes, effectively shielding the farnesyl group.[7][8] Good alternative when detergents interfere with the assay. | Can sometimes extract cholesterol from cell membranes in cellular assays. |
| DMSO | Organic Co-solvent | 1% - 5% (v/v) final | Excellent for initial stock preparation. | High concentrations can denature proteins and interfere with enzyme activity. |
Disclaimer: The effectiveness of these agents is sequence-dependent. The concentrations listed are starting points for optimization.
Q2: Can I get a detailed protocol for setting up a kinase assay with a farnesylated peptide substrate?
Yes. This protocol integrates the solubilization steps with a standard fluorescence-based kinase assay.
Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay
This assay measures the phosphorylation of a fluorescently-labeled farnesylated peptide. When the small peptide is phosphorylated by the kinase and binds to a large phosphospecific antibody, the resulting complex tumbles more slowly in solution, leading to an increase in the fluorescence polarization signal.
-
Prepare Reagents:
-
Kinase Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
-
Solubilizing Kinase Buffer: Prepare the above buffer containing a solubilizing agent. Example: Kinase Buffer + 0.02% Triton X-100.
-
Farnesylated Peptide Stock: Prepare a 10 mM stock of your fluorescently-labeled farnesylated peptide in 100% anhydrous DMSO.
-
ATP Solution: Prepare a concentrated stock of ATP in water.
-
Stop Solution: High concentration of EDTA (e.g., 100 mM) to chelate Mg²⁺ and stop the reaction.
-
Detection Solution: Solubilizing Kinase Buffer containing the phosphospecific antibody.
-
-
Assay Procedure (384-well plate format):
-
Step 1: Prepare Peptide/Kinase Mix:
-
Dilute the kinase to its working concentration in the Solubilizing Kinase Buffer .
-
In a separate tube, dilute the farnesylated peptide DMSO stock into the Solubilizing Kinase Buffer . Add the DMSO stock slowly while vortexing to prevent precipitation.
-
Add the diluted peptide and diluted kinase to the wells of the microplate.
-
-
Step 2: Start the Reaction:
-
Initiate the kinase reaction by adding ATP to all wells. The final volume might be 10-20 µL.
-
-
Step 3: Incubation:
-
Incubate the plate at the optimal temperature for your kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Step 4: Stop the Reaction:
-
Add the Stop Solution to all wells.
-
-
Step 5: Detection:
-
Add the Detection Solution (containing the antibody) to all wells.
-
Incubate for the required time for antibody binding (e.g., 30-60 minutes at room temperature).
-
-
Step 6: Read Plate:
-
Measure the fluorescence polarization on a suitable plate reader.
-
dot graph TD; subgraph FP Kinase Assay Workflow; A[Prepare Farnesylated Peptide(10 mM stock in DMSO)] --> B[Prepare Kinase(in buffer with 0.02% Triton X-100)]; A --> C[Slowly dilute peptide intobuffer with 0.02% Triton X-100]; B & C --> D[Add Kinase and Peptide to Plate]; D --> E[Initiate reaction with ATP]; E --> F[Incubate at 30°C]; F --> G[Stop reaction with EDTA]; G --> H[Add Detection Ab]; H --> I[Read Fluorescence Polarization]; end node [shape=plaintext]; caption[Fig. 3: Workflow for an FP-based kinase assay.];
Fig. 3: Workflow for an FP-based kinase assay.
-
Q3: What is farnesylation and why is it important?
Farnesylation is a type of post-translational modification where a 15-carbon farnesyl group is enzymatically attached to a cysteine residue near the C-terminus of a protein.[9] This lipid modification increases the protein's hydrophobicity, which is critical for mediating protein-membrane interactions and protein-protein interactions.[10] It is essential for the proper localization and function of many signaling proteins, most notably the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival.[11] Dysregulation of Ras signaling is a hallmark of many human cancers.[11]
dot graph G { layout=dot; rankdir=LR; bgcolor="#FFFFFF";
Fig. 4: Simplified Ras-MAPK signaling cascade.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. biocat.com [biocat.com]
- 4. jpt.com [jpt.com]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic design of farnesyl-electrostatic peptides for development of a protein kinase A membrane translocation switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Technical Support Center: Purification of Farnesylated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of farnesylated compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of farnesylated proteins and peptides.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Farnesylated Protein | Incomplete Farnesylation Reaction: The enzymatic or in vivo farnesylation process may not have gone to completion, leaving a significant portion of the protein unmodified. | - Optimize the farnesylation reaction conditions (e.g., enzyme and substrate concentrations, incubation time, temperature).- For in vivo expression, ensure adequate levels of farnesyl pyrophosphate (FPP) synthase.- Confirm farnesylation using mass spectrometry or a mobility shift assay on SDS-PAGE.[1] |
| Loss of Protein During Purification: The farnesylated protein may be lost at various stages of the purification process due to non-specific binding or aggregation. | - Perform a step-by-step analysis of protein loss by collecting and analyzing samples from each stage (e.g., flow-through, wash, and elution fractions).- Modify buffer conditions to reduce non-specific binding (e.g., adjust salt concentration, pH, or add detergents). | |
| Protein Aggregation: The hydrophobic farnesyl group can promote protein aggregation, leading to precipitation and loss of material.[2] | - Add non-ionic detergents (e.g., Tween-20, Triton X-100) or glycerol to the buffers to improve solubility.[3][4][5]- Optimize the protein concentration to avoid aggregation.- Consider purification at a lower temperature. | |
| Contamination with Non-Farnesylated Protein | Inefficient Separation: The purification method may not be effective at separating the farnesylated protein from its non-farnesylated counterpart. | - Employ affinity chromatography with a resin that specifically recognizes the farnesyl group, such as β-cyclodextrin-modified agarose.[6]- Optimize the elution gradient to achieve better separation.- Consider using a "tagging-via-substrate" (TAS) approach where a modified farnesyl analog is incorporated to allow for specific affinity purification.[7] |
| Co-purification of Interacting Proteins: The farnesylated protein may bind to other cellular proteins, which are then co-purified. | - Increase the stringency of the wash steps by adding salt or mild detergents to disrupt non-specific protein-protein interactions.[8]- Consider a secondary purification step, such as size-exclusion or ion-exchange chromatography. | |
| Poor Chromatographic Resolution | Inappropriate Column Chemistry: The chosen chromatography resin may not be suitable for the properties of the farnesylated protein. | - For affinity chromatography, ensure the ligand specifically and efficiently binds the farnesyl group.- For other methods like ion-exchange or hydrophobic interaction chromatography (HIC), screen different resins and buffer conditions. |
| Suboptimal Buffer Conditions: The pH, ionic strength, or additives in the buffers can significantly impact chromatographic performance. | - Perform a buffer screen to identify the optimal conditions for binding and elution.- Ensure the pH of the buffer is appropriate for the isoelectric point (pI) of the protein to achieve efficient binding to ion-exchange resins. | |
| Protein Instability or Degradation | Protease Activity: Cellular proteases can degrade the target protein during purification. | - Add protease inhibitors to all buffers throughout the purification process.- Work at low temperatures (4°C) to minimize protease activity. |
| Harsh Elution Conditions: The conditions used to elute the protein from the column (e.g., low pH, high salt) may cause denaturation. | - Test a range of milder elution conditions.- Consider using a competitive elution strategy if using affinity chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying farnesylated compounds?
A1: The main challenge stems from the increased hydrophobicity imparted by the farnesyl group.[2] This can lead to difficulties in separating farnesylated from non-farnesylated proteins, as well as issues with protein aggregation and solubility.
Q2: How can I confirm that my protein of interest is successfully farnesylated before starting a large-scale purification?
A2: Several methods can be used to confirm farnesylation. A common technique is to look for a mobility shift on SDS-PAGE, as the farnesyl group can alter the protein's migration.[1] More definitively, mass spectrometry can be used to detect the mass increase corresponding to the addition of the farnesyl group.
Q3: What type of chromatography is most effective for purifying farnesylated proteins?
A3: Affinity chromatography is often the most effective method. A particularly successful approach involves using a resin functionalized with β-cyclodextrin, which forms a host-guest complex with the hydrophobic farnesyl group, allowing for specific capture and elution.[6] Another powerful technique is the "tagging-via-substrate" (TAS) method, which introduces a unique chemical handle via a modified farnesyl analog for highly specific affinity purification.[7]
Q4: What is the role of detergents in the purification of farnesylated proteins?
A4: Detergents can be crucial for solubilizing farnesylated proteins and preventing aggregation by masking the hydrophobic farnesyl group.[3][4][5] Non-ionic detergents like Tween-20 or Triton X-100 are commonly used. However, it is important to choose a detergent that does not interfere with downstream applications and to use it at an optimal concentration.
Q5: How can I remove non-specifically bound proteins during affinity purification?
A5: To minimize non-specific binding, you can optimize your wash buffers. Increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent can help disrupt weak, non-specific interactions.[8] Pre-clearing the lysate with the affinity resin before adding the specific ligand can also reduce background binding.
Data Presentation
Table 1: Purification Summary for a Farnesylated Protein
This table provides an example of how to summarize the quantitative data from a typical purification of a farnesylated protein. The values are hypothetical and will vary depending on the specific protein and purification scheme.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1000 | 100,000 | 100 | 100 | 1 |
| Ammonium Sulfate Precipitation | 300 | 80,000 | 267 | 80 | 2.7 |
| Affinity Chromatography (β-Cyclodextrin) | 10 | 60,000 | 6,000 | 60 | 60 |
| Size-Exclusion Chromatography | 5 | 50,000 | 10,000 | 50 | 100 |
This table is based on the principles of a standard protein purification summary table.[9]
Experimental Protocols
Protocol 1: Affinity Purification of a Farnesylated Protein using β-Cyclodextrin-Modified Agarose
This protocol is adapted from the methodology described for the purification of prenylated proteins.[6]
Materials:
-
β-Cyclodextrin-modified Sepharose/Agarose resin
-
Equilibration Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 500 mM NaCl)
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, containing a competitive binder like 10 mM adamantane carboxylic acid or a mild non-ionic detergent)
-
Cell lysate containing the farnesylated protein
Procedure:
-
Column Preparation: Pack a chromatography column with the β-cyclodextrin-modified agarose resin.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Equilibration Buffer.
-
Sample Loading: Load the clarified cell lysate onto the column at a flow rate that allows for efficient binding.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound farnesylated protein with Elution Buffer. Collect fractions.
-
Analysis: Analyze the collected fractions for the presence of the purified farnesylated protein using SDS-PAGE and/or Western blotting.
-
Regeneration: Regenerate the column according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Farnesylation signaling pathway.
Caption: Experimental workflow for farnesylated protein purification.
References
- 1. Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of hydrophobicity parameters for prenylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 4. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of prenylated proteins by affinity chromatography on cyclodextrin-modified agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Optimizing Farnesyl Bromide Concentration for In Vitro Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of farnesyl bromide in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of farnesyl bromide in in vitro reactions?
A1: Farnesyl bromide serves as a farnesyl group donor in non-enzymatic chemical reactions. It can be used to chemically farnesylate peptides and proteins at cysteine residues, mimicking the post-translational modification known as farnesylation. This process is critical for the proper localization and function of many cellular proteins, including the Ras superfamily of small GTPases.[1][2] Additionally, it can be used in studies related to farnesyltransferase inhibitors, which are investigated for their potential in cancer therapy.[1][3][4]
Q2: How does farnesyl bromide differ from farnesyl diphosphate (FPP)?
A2: Farnesyl bromide is a synthetic substrate used for the chemical farnesylation of proteins or peptides in vitro.[5] In contrast, farnesyl diphosphate (FPP) is the natural substrate for the enzyme farnesyltransferase (FTase), which catalyzes the enzymatic farnesylation of proteins within cells.[3][6][7] While both can be used to attach a farnesyl group, farnesyl bromide is typically used in chemical reactions, whereas FPP is used in enzymatic assays.[2][6]
Q3: What are the key signaling pathways affected by protein farnesylation?
A3: The most well-known pathway is the Ras signaling cascade, which is crucial for regulating cell growth, proliferation, and differentiation.[3] Farnesylation is essential for anchoring Ras proteins to the plasma membrane, a prerequisite for their activation and downstream signaling.[3][8] Other farnesylated proteins are involved in various cellular processes, including cell survival, migration, and apoptosis.[6][9]
Q4: Are there potential off-target effects to consider when using farnesyl bromide or farnesyltransferase inhibitors (FTIs)?
A4: Yes. While farnesyltransferase inhibitors (FTIs) are designed to be specific, they can sometimes inhibit other related enzymes, such as geranylgeranyltransferase I (GGTase-I), though often at much higher concentrations.[10] This can lead to unintended effects on geranylgeranylated proteins. Additionally, at high concentrations, FTIs and related compounds can cause cellular toxicity.[11] It is also important to note that some proteins can be alternatively prenylated (geranylgeranylated) when farnesylation is inhibited, which can compensate for the effect of the inhibitor.[6]
Troubleshooting Guides
Issue 1: Low or No Farnesylation of Target Protein
Q: I am not observing any farnesylation of my protein of interest. What could be the cause?
A: This could be due to several factors:
-
Suboptimal Farnesyl Bromide Concentration: The concentration of farnesyl bromide may be too low for an efficient reaction. It is recommended to perform a concentration-response experiment to determine the optimal concentration for your specific protein and reaction conditions.
-
Protein Substrate Issues: Ensure your protein has the correct C-terminal "CaaX box" motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid) for farnesylation.[6] The integrity and purity of your protein are also crucial.
-
Reaction Conditions: The pH, temperature, and incubation time of your reaction may not be optimal. Ensure that the reaction buffer is compatible with both your protein and farnesyl bromide.
-
Solubility of Farnesyl Bromide: Farnesyl bromide is hydrophobic. Ensure it is properly dissolved in an appropriate solvent (e.g., DMSO) and that the final solvent concentration in the reaction is not inhibitory.[1][3]
Issue 2: High Background or Non-Specific Labeling
Q: I am seeing high background or non-specific labeling in my in vitro farnesylation assay. How can I reduce this?
A: High background can obscure your results. Consider the following:
-
Excess Farnesyl Bromide: Using too high a concentration of farnesyl bromide can lead to non-specific reactions. Titrate the concentration to find the lowest effective amount.
-
Reaction Time: A long incubation time can increase non-specific labeling. Try reducing the reaction time.
-
Washing Steps: If you are using a detection method that involves washing (e.g., Western blotting), ensure your washing steps are stringent enough to remove unbound farnesyl bromide.
-
Blocking: For assays like Western blotting, ensure that you are using an effective blocking agent to prevent non-specific antibody binding.
Issue 3: Cellular Toxicity in Cell-Based Assays
Q: The cells in my culture are showing signs of toxicity after treatment with farnesyl bromide or an FTI. What should I do?
A: Cellular toxicity is a common issue with exogenous compounds. Here's how to address it:
-
Perform a Dose-Response Cytotoxicity Assay: It is crucial to determine the cytotoxic concentration range for your specific cell line.[12] An MTT or similar cell viability assay can help you identify a concentration that is effective for inhibiting farnesylation without causing significant cell death.[9][13]
-
Optimize Incubation Time: Reducing the duration of exposure to the compound can mitigate toxicity.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to ensure that the observed toxicity is due to the compound itself and not the solvent.[12] The final solvent concentration should typically be kept low (e.g., ≤1% DMSO).[1]
-
Cell Density: The optimal cell density can influence the apparent toxicity of a compound. Ensure you are using a consistent and appropriate cell density in your experiments.[12]
Quantitative Data Summary
Table 1: IC50 Values of Common Farnesyltransferase Inhibitors (FTIs) in In Vitro Enzyme Assays
| Inhibitor | IC50 Value | Assay Conditions |
| Lonafarnib | 1.9 nM | In vitro enzyme assay |
| Tipifarnib | 0.6 nM | In vitro enzyme assay |
| FTI-277 | 500 pM | In vitro enzyme assay |
| Chaetomellic acid A | 55 nM | Isolated enzyme assay |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. These values can vary depending on the specific assay conditions.[7][10]
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase Activity/Inhibition Assay (Fluorimetric)
This assay measures the enzymatic activity of FTase and the inhibitory potential of test compounds in a cell-free system.[1][3]
Materials:
-
Recombinant farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., farnesyl bromide or FTI) dissolved in DMSO
-
Black 96-well microplate
Procedure:
-
Reagent Preparation: Prepare working solutions of FTase, FPP, and the dansyl-peptide substrate in the assay buffer at the desired concentrations.
-
Assay Setup:
-
Blank (no enzyme): Add assay buffer and the substrate mix (FPP and dansyl-peptide).
-
Control (no inhibitor): Add FTase enzyme and the substrate mix.
-
Test Compound: Add FTase enzyme, the substrate mix, and the test compound at various concentrations.
-
-
Reaction Initiation and Incubation: Add the FTase enzyme to the appropriate wells to initiate the reaction. The final volume in each well should be consistent. Incubate the plate at room temperature (or 37°C) for a specified period (e.g., 60 minutes), protected from light.[1]
-
Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 550 nm.[1][7]
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
-
Protocol 2: Cell Viability (MTT) Assay for Determining Cytotoxicity
This assay is used to assess the cytotoxic effects of farnesyl bromide or FTIs on cultured cells.[9][13]
Materials:
-
Cells of interest plated in a 96-well plate
-
Farnesyl bromide or FTI at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Treat the cells with a serial dilution of farnesyl bromide or the FTI. Include a vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Ras signaling pathway and the role of farnesyltransferase.
Caption: Workflow for optimizing farnesyl bromide concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E,E)-Farnesyl Bromide, 28290-41-7 | BroadPharm [broadpharm.com]
- 6. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
dealing with steric hindrance in farnesylation of large proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding steric hindrance issues encountered during the farnesylation of large protein substrates.
Frequently Asked Questions (FAQs)
Q1: What is protein farnesylation and why is it important?
A: Protein farnesylation is a type of post-translational modification where a 15-carbon farnesyl group is enzymatically attached to a cysteine residue near the C-terminus of a target protein.[1][2][3] This process is catalyzed by the enzyme farnesyltransferase (FTase).[1][2] The attached farnesyl group is hydrophobic, which typically facilitates the anchoring of the modified protein to cellular membranes, a step that is often critical for its biological function and involvement in signaling pathways.[1][3] Many proteins involved in crucial cellular processes, including the Ras superfamily of small GTPases, require farnesylation for their proper localization and activity.[4][5][6]
Q2: What is the recognition motif for farnesyltransferase (FTase)?
A: FTase recognizes a specific four-amino acid sequence at the C-terminus of its substrate proteins, known as the CaaX box.[1][3][7]
-
C is a cysteine residue, which is the site of farnesylation.
-
a is typically an aliphatic amino acid.
-
X is the C-terminal amino acid that largely determines the specificity. FTase generally prefers methionine (M), serine (S), glutamine (Q), or alanine (A) at the X position.[7][8]
Q3: What is steric hindrance in the context of protein farnesylation?
A: Steric hindrance occurs when the three-dimensional structure of a large protein substrate physically obstructs the CaaX motif from accessing the active site of the farnesyltransferase (FTase) enzyme.[9][10] The enzyme's active site is a confined pocket, and the bulky structure of a large protein can create a physical barrier, preventing the C-terminal cysteine from being properly positioned for the enzymatic reaction to occur efficiently.[10][11] This can lead to significantly reduced or completely inhibited farnesylation.
Troubleshooting Guide for Farnesylation of Large Proteins
Problem: My large protein substrate shows low or no farnesylation in my in vitro assay.
This guide provides a systematic approach to troubleshoot and resolve common issues related to the farnesylation of large proteins where steric hindrance is a suspected cause.
Step 1: Verify Core Reagents and Assay Conditions
Q: How can I be sure my assay components are active?
A: Before troubleshooting issues with your large protein, it's crucial to validate the assay itself.
-
Positive Control: Always include a small, known FTase substrate (e.g., a short peptide with a CaaX motif like Dansyl-GCVLS, or a small protein like H-Ras) in a parallel reaction. Successful farnesylation of the positive control confirms the activity of your FTase enzyme and the integrity of the farnesyl pyrophosphate (FPP).
-
Negative Control: Use a mutant version of your control protein where the CaaX cysteine is changed to a serine or alanine (e.g., CaaX -> SaaX).[12] This control should not be farnesylated and confirms that the observed modification is specific to the cysteine in the CaaX box.
-
Enzyme Concentration: Ensure you are using an adequate concentration of FTase. For difficult substrates, increasing the enzyme concentration may help drive the reaction.
Step 2: Address Potential Steric Hindrance Issues
Q: I've confirmed my assay works with a control peptide, but my large protein still fails to be farnesylated. What can I do?
A: This strongly suggests that the protein's structure is preventing the CaaX motif from accessing the enzyme's active site. Here are several strategies to overcome this:
-
Introduce a Flexible Linker: If you are using a recombinant protein, insert a flexible linker sequence (e.g., a series of glycine and serine residues, (Gly₄Ser)₃) immediately upstream of the CaaX motif. This can extend the C-terminus away from the main body of the protein, reducing steric clashes and allowing it to access the FTase active site more easily.
-
Modify Reaction Conditions:
-
Increase Incubation Time: Large proteins may require longer reaction times for successful farnesylation compared to small peptides.[12]
-
Add Denaturants: Introduce low concentrations of mild denaturants (e.g., 0.1-1 M urea or guanidinium HCl) to the reaction. This can induce partial unfolding of the substrate protein, potentially exposing the C-terminus without fully denaturing the protein. Titration is critical to find a balance between exposing the CaaX box and maintaining protein stability.
-
-
Engineer the Farnesyltransferase Enzyme: Research has shown that mutating large residues in the FTase active site to smaller ones (e.g., W102Aβ, Y154Aβ, Y205Aβ) can enlarge the binding pocket.[13] These engineered FTase variants may better accommodate larger or non-natural substrates.[13]
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving farnesylation problems with large protein substrates.
Caption: Troubleshooting workflow for farnesylation of large proteins.
Data & Protocols
Table 1: Comparison of Farnesylation Detection Methods
| Method | Principle | Pros | Cons |
| Radiolabeling ([³H]FPP) | Transfer of radiolabeled farnesyl group to the protein, detected by autoradiography.[4][14] | Highly sensitive and direct. | Requires handling of radioactive materials; autoradiography can be very time-consuming (days to months).[4][12] |
| Electrophoretic Mobility Shift Assay (EMSA) | Farnesylated proteins often migrate faster on SDS-PAGE due to the hydrophobic modification.[4] | Simple, rapid, and does not require radioactivity. | Not all proteins show a discernible shift; shift can be very small for large proteins.[4] |
| Mass Spectrometry | Direct detection of the mass increase corresponding to the farnesyl group. | Highly specific and provides definitive proof of modification. | Requires access to specialized equipment and expertise; can be challenging for low-abundance proteins.[15] |
| Click Chemistry with FPP Analogs | Metabolic labeling with an FPP analog containing a bioorthogonal handle (e.g., an azide), followed by conjugation to a reporter tag.[16] | Enables affinity purification and proteomic identification of farnesylated proteins; non-radioactive.[16] | Requires synthesis of FPP analogs; cellular uptake and processing of the analog must be efficient. |
Table 2: Impact of FTase Mutations on Substrate Farnesylation
This table summarizes data on how engineering the FTase active site can improve catalytic efficiency for non-ideal substrates, a strategy that can be applied to overcome steric hindrance. Data is conceptualized from findings in the literature.[13]
| FTase Variant | Target Residue Location | Rationale for Mutation | Effect on Catalytic Efficiency (kcat/KM) |
| Wild-Type | N/A | Baseline for comparison. | 1.0 (Normalized) |
| W102Aβ | Isoprenoid Binding Site | Reduce bulk to accommodate larger FPP analogs. | ~40-fold increase for some non-natural substrates.[13] |
| Y154Aβ | Isoprenoid Binding Site | Reduce bulk and increase flexibility. | Minor increase for most tested substrates.[13] |
| Y205Aβ | Isoprenoid Binding Site | Reduce bulk to accommodate larger FPP analogs. | Small to moderate increase depending on the substrate.[13] |
Experimental Protocol: In Vitro Farnesylation Assay with Detection by EMSA
This protocol describes a general method to test for the farnesylation of a purified recombinant protein in vitro.
I. Reagents & Materials
-
Purified recombinant human FTase
-
Purified large protein substrate with a C-terminal CaaX motif
-
Positive control substrate (e.g., recombinant H-Ras)
-
Negative control substrate (e.g., Cys -> Ser mutant of the protein)
-
Farnesyl Pyrophosphate (FPP)
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels (appropriate percentage to resolve your protein)
-
Coomassie stain or Western blot reagents
II. Procedure
-
Reaction Setup: In separate microcentrifuge tubes, set up the following reactions on ice.
| Component | Test Protein | Positive Control | Negative Control |
| Reaction Buffer | to 25 µL | to 25 µL | to 25 µL |
| Protein Substrate (10 µM final) | 2.5 µL | - | - |
| H-Ras (10 µM final) | - | 2.5 µL | - |
| Mutant Protein (10 µM final) | - | - | 2.5 µL |
| FPP (10 µM final) | 2.5 µL | 2.5 µL | 2.5 µL |
| FTase (1 µM final) | 2.5 µL | 2.5 µL | 2.5 µL |
-
Initiate Reaction: Gently mix the components and transfer the tubes to a 37°C water bath. Incubate for 1-4 hours. For large proteins, a longer incubation may be necessary.
-
Stop Reaction: Terminate the reaction by adding 25 µL of 2X SDS-PAGE loading buffer to each tube.
-
Heat Denaturation: Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE Analysis: Load the entire sample onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Detection:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all proteins. Look for a slight downward shift in the molecular weight of the farnesylated protein compared to its unmodified counterpart.
-
Western Blotting: Alternatively, transfer the proteins to a PVDF membrane and probe with an antibody specific to your protein or its tag. This provides higher sensitivity and specificity.
-
III. Expected Results
-
Positive Control (H-Ras): Should show a clear band shift to a lower apparent molecular weight, indicating successful farnesylation.
-
Negative Control (Mutant): Should show no band shift and remain at the original molecular weight.
-
Test Protein: If farnesylation is successful, a second, faster-migrating band will appear. The ratio of the shifted to unshifted bands can provide a qualitative measure of farnesylation efficiency. If no shift is observed, consider the troubleshooting steps outlined above.
Visualizations
Mechanism of Steric Hindrance in Farnesylation
Caption: Steric hindrance prevents a large protein's CaaX box from binding FTase.
Signaling Pathway of a Farnesylated Proteindot
References
- 1. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein farnesylation: implications for normal physiology, malignant transformation, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prenylation - Wikipedia [en.wikipedia.org]
- 7. Substrate specificity determinants in the farnesyltransferase β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Context-dependent substrate recognition by protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 11. Control of steric hindrance on restriction enzyme reactions with surface-bound DNA nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
Technical Support Center: Analytical Techniques for Farnesylation Reaction Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with farnesylation reactions.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of farnesylation reaction products and potential impurities.
Problem: Poor separation of farnesylated and non-farnesylated proteins/peptides in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Possible Cause 1: Inadequate Hydrophobicity Difference. The farnesyl group adds hydrophobicity, but the difference might not be sufficient for separation from the unmodified protein, especially for larger proteins.
-
Troubleshooting Steps:
-
Optimize Gradient: Employ a shallower acetonitrile gradient to enhance the separation of species with small hydrophobicity differences.
-
Modify Mobile Phase: Add ion-pairing reagents like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and resolution.
-
Increase Temperature: Running the column at a slightly elevated temperature can sometimes improve peak sharpness and resolution.
-
Enzymatic Digestion: If analyzing a whole protein, consider digesting it with a protease (e.g., trypsin) and analyzing the resulting peptides. The farnesylated C-terminal peptide will be significantly more hydrophobic than its unmodified counterpart, leading to better separation.[1]
-
Problem: Low signal or no detection of farnesylated product in mass spectrometry (MS).
-
Possible Cause 1: Low Ionization Efficiency. Farnesylated proteins or peptides may ionize poorly, leading to a weak signal.
-
Troubleshooting Steps:
-
Optimize MS Source Parameters: Adjust spray voltage, capillary temperature, and gas flows to improve the ionization of your specific analyte.
-
Choose the Right Ionization Technique: Electrospray ionization (ESI) is commonly used, but matrix-assisted laser desorption/ionization (MALDI) could be an alternative, especially for larger proteins.[2]
-
Sample Preparation: Ensure the sample is desalted and free of detergents or other contaminants that can suppress the ion signal.
-
-
Possible Cause 2: In-source Fragmentation. The farnesyl group can sometimes be lost from the peptide during the ionization process.[1]
-
Troubleshooting Steps:
-
Use a Softer Ionization Method: If possible, use a gentler ionization technique to minimize fragmentation.
-
Look for Neutral Loss: In your MS/MS data, search for a neutral loss of the farnesyl moiety (204.35 Da) from the parent ion.[1] This can be a key indicator of farnesylation.
-
Problem: Ambiguous identification of the lipid modification (farnesylation vs. geranylgeranylation).
-
Possible Cause: Similar Retention Times and Mass Differences. Farnesyl (C15) and geranylgeranyl (C20) groups are both hydrophobic lipids, which can lead to similar chromatographic behavior.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to accurately determine the mass of the modification. The mass difference between a farnesyl group (204.35 Da) and a geranylgeranyl group (272.5 Da) is distinct and can be resolved.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS can help distinguish between the two modifications.
-
In Vitro Assays with Specific Precursors: Perform the farnesylation reaction in the presence of radiolabeled [3H]farnesyl pyrophosphate (FPP) or [3H]geranylgeranyl pyrophosphate (GGPP) and analyze the products by autoradiography.[3] This can definitively identify which lipid is attached.
-
Frequently Asked Questions (FAQs)
What are the most common impurities in a farnesylation reaction?
Common impurities include:
-
Unreacted Substrates: The protein/peptide substrate and farnesyl pyrophosphate (FPP).
-
Inactive Enzyme: Denatured or inactive farnesyltransferase (FTase).
-
Byproducts of FPP Degradation: FPP can degrade, especially with improper storage.
-
Incorrectly Modified Products: In some cases, geranylgeranyltransferase (GGTase) present in the system might attach a geranylgeranyl group instead of a farnesyl group.[4]
How can I differentiate between farnesylated and geranylgeranylated proteins?
The primary methods for differentiation are:
-
Mass Spectrometry: High-resolution MS can distinguish the mass difference between the farnesyl (C15) and geranylgeranyl (C20) groups.[4]
-
Enzymatic Assays: Using specific enzymes, farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase-I), with their respective lipid donors (FPP or GGPP) in separate reactions can confirm which modification occurs.[3]
-
Inhibitor Studies: Using specific inhibitors for FTase (FTIs) or GGTase (GGTIs) can help determine which enzyme is responsible for the modification.[3]
What is the best method for quantifying the efficiency of a farnesylation reaction?
Several methods can be used for quantification:
-
RP-HPLC with UV Detection: By integrating the peak areas of the farnesylated and non-farnesylated species, you can determine the percentage of conversion.[5]
-
Mass Spectrometry: Quantitative MS techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or iTRAQ can be used to compare the levels of farnesylated protein under different conditions.[4]
-
Radiolabeling Assays: Using radiolabeled FPP allows for sensitive detection and quantification of the farnesylated product through techniques like scintillation counting or autoradiography.[3]
How can I confirm the site of farnesylation on my protein?
The site of farnesylation is typically a cysteine residue within a C-terminal "CaaX" box motif.[4] To confirm this:
-
Tandem Mass Spectrometry (MS/MS): After proteolytic digestion of your protein, MS/MS analysis of the resulting peptides can identify the farnesylated peptide and pinpoint the modified cysteine residue through analysis of the fragmentation pattern.[1]
-
Site-Directed Mutagenesis: Mutating the suspected cysteine residue to another amino acid (e.g., serine) should prevent farnesylation, confirming that this cysteine is the site of modification.[3]
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC | Separation based on hydrophobicity. | Quantitative, reproducible, good for monitoring reaction kinetics.[5] | May have insufficient resolution for large proteins, less informative for structural characterization. | Routine analysis of reaction conversion and purity. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity and specificity, provides molecular weight confirmation, can identify modification site (with MS/MS).[4][6] | Can be complex, ionization efficiency can be low, potential for in-source fragmentation.[1] | Identification and characterization of farnesylated products and impurities.[6][7] |
| Radiolabeling Assays | Incorporation of a radioactive isotope. | Highly sensitive, good for detecting low-abundance products.[3] | Requires handling of radioactive materials, provides limited structural information. | In vitro and in vivo labeling to track farnesylation.[3] |
| Western Blotting with Specific Antibodies | Immunodetection using antibodies that recognize the farnesyl group or an analogue.[8] | Can be highly specific and sensitive, suitable for complex biological samples.[9] | Antibody availability and specificity can be a limitation.[10] | Detection of farnesylated proteins in cell lysates.[9] |
Experimental Protocols
Detailed Methodology for RP-HPLC Analysis of Farnesylation Reactions
This protocol is a general guideline and may require optimization for your specific protein or peptide.
-
Sample Preparation:
-
Quench the farnesylation reaction by adding a suitable stopping buffer (e.g., containing EDTA to chelate Mg2+).
-
If necessary, precipitate the protein to remove reaction components.
-
Resuspend the protein/peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC System and Column:
-
Use a standard HPLC system with a UV detector.
-
A C18 reverse-phase column is typically suitable. A wide-pore (300 Å) column is recommended for larger proteins.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 60-80%) over 30-60 minutes.
-
The exact gradient will need to be optimized to achieve the best separation. Farnesylated peptides are more strongly retained than nonfarnesylated peptides.[1]
-
-
Detection:
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the non-farnesylated and farnesylated products based on their retention times (the farnesylated product will have a longer retention time).
-
Calculate the percentage of farnesylation by comparing the peak areas.
-
Detailed Methodology for Mass Spectrometry-Based Identification of Farnesylated Peptides
This protocol outlines a general workflow for identifying farnesylated peptides after in-solution digestion.
-
Protein Digestion:
-
Denature the protein sample using urea or guanidinium chloride.
-
Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the protein with a suitable protease, such as trypsin, overnight at 37 °C.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 ZipTip or a similar solid-phase extraction method to remove salts and detergents.
-
Elute the peptides in a solvent suitable for MS analysis (e.g., 50% acetonitrile/0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptide mixture onto a nano-LC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
Separate the peptides using a C18 column with a gradient of increasing acetonitrile.
-
Acquire MS and MS/MS data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides from the MS/MS spectra.
-
Include farnesylation of cysteine as a variable modification in your search parameters (mass shift of +204.1878 Da).
-
Manually inspect the MS/MS spectra of potential farnesylated peptides to confirm the identification. Look for characteristic fragment ions and the neutral loss of the farnesyl group.
-
Visualizations
Caption: Workflow for analyzing impurities in farnesylation reactions.
References
- 1. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-Translational Modification Analysis | Analysis of Synthetic Protein Prenylation by Mass Spectrometry : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 5. A rapid and simple HPLC-UV method for the determination of inhibition characteristics of farnesyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mass spectrometric studies of potent inhibitors of farnesyl protein transferase--detection of pentameric noncovalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tools to analyze protein farnesylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A tagging-via-substrate approach to detect the farnesylated proteome using two-dimensional electrophoresis coupled with Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Farnesyl Donors in Biochemical Assays: trans,trans-Farnesyl Bromide vs. Farnesyl Pyrophosphate
For researchers, scientists, and drug development professionals, the study of protein farnesylation, a critical post-translational modification, necessitates the use of farnesyl group donors. The two primary molecules utilized for this purpose are the natural substrate, farnesyl pyrophosphate (FPP), and its synthetic analogue, trans,trans-farnesyl bromide. This guide provides a comprehensive comparison of these two compounds, detailing their applications in assays, experimental protocols, and the signaling pathways they help to elucidate.
Farnesylation is a type of prenylation, a key process for the function of a multitude of proteins involved in cellular signaling, including the Ras superfamily of small GTPases.[1][2] Dysregulation of these signaling pathways is a hallmark of many cancers, making the enzymes involved, such as farnesyltransferase (FTase), compelling therapeutic targets.[2][3] Both FPP and this compound are instrumental in studying these processes, albeit through different experimental approaches.
At a Glance: Key Differences and Applications
| Feature | This compound | Farnesyl Pyrophosphate (FPP) |
| Primary Role in Assays | Chemical reagent for non-enzymatic farnesylation of peptides and proteins.[4] | Natural substrate for farnesyltransferase (FTase) in enzymatic assays.[1][5][6] |
| Typical Applications | - Synthesis of farnesylated standards for analytical purposes. - In vitro studies of the biophysical properties of farnesylated proteins. - Preparation of substrates for downstream enzymes in the prenylation pathway.[4] | - In vitro FTase activity and inhibition assays.[1][5][7] - High-throughput screening for FTase inhibitors.[5] - Elucidation of enzymatic mechanisms.[8] |
| Assay Type | Non-enzymatic, chemical synthesis.[4] | Enzymatic, biochemical assays.[1][5][6] |
| Advantages | - Allows for the production of farnesylated molecules without the need for FTase. - Useful for creating modified peptides that may not be efficiently processed by FTase.[4] | - Represents the physiologically relevant substrate. - Essential for studying the kinetics and inhibition of FTase.[1][8] |
| Limitations | - Non-enzymatic reaction may lack the specificity of FTase. - Reaction conditions may not be compatible with all proteins. | - Can be unstable and prone to degradation. - Requires purified FTase for in vitro assays. |
Delving into the Signaling Pathway: The Role of Farnesylation
Farnesylation is a critical step in the post-translational modification of many signaling proteins. The farnesyl group, derived from FPP, is attached to a cysteine residue in a C-terminal "CaaX" box motif of the target protein by the enzyme farnesyltransferase (FTase).[4] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often essential for its biological activity and participation in signaling cascades, such as the Ras/ERK pathway.
Caption: Farnesylation signaling pathway.
Experimental Workflows: A Comparative Overview
The choice between this compound and FPP dictates the experimental workflow. FPP is central to enzymatic assays aimed at understanding FTase activity, whereas farnesyl bromide is used in a synthetic chemistry context.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
Farnesyltransferase Activity Assay (Fluorescence-Based) using FPP
This in vitro assay directly measures the enzymatic activity of FTase and the inhibitory potential of test compounds in a cell-free system. A common method utilizes a fluorescently labeled peptide substrate and FPP.[1][5]
Materials:
-
Recombinant Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT[7]
-
Test compounds (potential inhibitors)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In each well of the microplate, add the assay buffer, test compound solution (or vehicle control), and the dansylated peptide substrate.
-
Initiate the reaction by adding FPP and then the recombinant FTase.
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~505-550 nm).[5][7]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[1]
Non-Enzymatic Farnesylation using this compound
This protocol describes a general method for the chemical synthesis of a farnesylated peptide.
Materials:
-
Peptide containing a cysteine residue
-
This compound[9]
-
A suitable base (e.g., diisopropylethylamine)
-
Anhydrous solvent (e.g., dimethylformamide)
-
Inert gas (e.g., argon or nitrogen)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the cysteine-containing peptide in the anhydrous solvent under an inert atmosphere.
-
Add the base to the peptide solution.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by HPLC.
-
Quench the reaction (e.g., by adding water).
-
Purify the farnesylated peptide from the reaction mixture using RP-HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
Conclusion
Both this compound and farnesyl pyrophosphate are indispensable tools for investigating protein farnesylation. FPP is the natural substrate and is essential for studying the enzymatic activity of farnesyltransferase and for screening potential inhibitors, providing physiologically relevant data. In contrast, this compound serves as a valuable chemical tool for the non-enzymatic synthesis of farnesylated molecules, enabling researchers to generate standards and study the effects of farnesylation on protein function in a controlled, in vitro setting. The choice between these two reagents ultimately depends on the specific research question and the experimental approach required to answer it.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 28290-41-7 | Benchchem [benchchem.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. benchchem.com [benchchem.com]
- 8. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trans,trans-ファルネシルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]
Validating Protein Farnesylation: A Comparative Guide to Mass Spectrometry-Based Approaches
For researchers, scientists, and drug development professionals, accurately identifying and quantifying protein farnesylation is critical for understanding cellular signaling and developing targeted therapeutics. This guide provides an objective comparison of mass spectrometry-based methods for validating farnesylation sites, complete with experimental data and detailed protocols.
Protein farnesylation, a crucial post-translational modification, involves the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CaaX motif of a target protein. This modification is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for the proper localization and function of numerous proteins involved in key signaling pathways, including those regulated by the Ras superfamily of small GTPases. Dysregulation of protein farnesylation is implicated in various diseases, most notably cancer, making the validation of farnesylation sites a significant area of research.
While traditional methods like radiolabeling and immunological assays exist, mass spectrometry (MS) has emerged as the gold standard for the definitive identification and quantification of farnesylation.[1][2] This guide will delve into the primary MS-based strategies, offering a comparative analysis to aid researchers in selecting the most appropriate method for their experimental needs.
Comparison of Mass Spectrometry-Based Farnesylation Validation Methods
The validation of farnesylated proteins and the precise identification of their modification sites can be approached through several mass spectrometry-centric strategies. The primary methodologies include direct analysis of farnesylated peptides and indirect approaches that utilize metabolic labeling with chemical reporters. Each method presents distinct advantages and limitations in terms of sensitivity, throughput, and the specific information it can provide.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Direct Tandem Mass Spectrometry (MS/MS) | Direct fragmentation and sequencing of endogenous farnesylated peptides from a protein digest.[1][3] | Definitive, label-free identification of the farnesylated peptide and modification site. | Challenging due to the hydrophobicity of the farnesyl group leading to poor ionization and fragmentation.[3] Often requires significant sample enrichment. | Targeted validation of farnesylation for a specific, abundant protein. |
| Metabolic Labeling with Isoprenoid Analogs & Click Chemistry | Cells are incubated with farnesyl pyrophosphate (FPP) analogs containing a bioorthogonal handle (e.g., alkyne or azide).[4][5] Labeled proteins are then conjugated to a reporter tag (e.g., biotin) via click chemistry for enrichment prior to MS analysis.[1] | High sensitivity and specificity for global profiling of the farnesylated proteome.[6][7] Enables quantitative analysis of changes in farnesylation.[4] | Indirect method; relies on the cellular uptake and incorporation of the analog by FTase. Potential for off-target labeling. | Global identification of farnesylated proteins; studying the effects of farnesyltransferase inhibitors (FTIs).[8] |
| Tagging-via-Substrate (TAS) Technology | A specific type of metabolic labeling using an azido-farnesyl analog and subsequent Staudinger ligation or click chemistry with a biotinylated phosphine or alkyne reagent for enrichment.[6][7] | Enables robust enrichment and reduces the complexity of the farnesylation subproteome for MS analysis.[6][7] Has been shown to identify novel farnesylated proteins.[6] | Similar to other metabolic labeling techniques, it is an indirect detection method. | Proteomic analysis and global profiling of farnesylated proteins.[6] |
| Quantitative Targeted Mass Spectrometry | Utilizes methods like precursor-reaction monitoring (PRM) with isotope-labeled internal standards to precisely quantify the levels of specific farnesylated peptides.[9][10] | Highly accurate and reproducible quantification of farnesylation stoichiometry.[9] | Requires prior knowledge of the farnesylated peptide sequence and fragmentation pattern. Not suitable for discovery. | Clinical studies monitoring the efficacy of drugs that inhibit progerin farnesylation in Hutchinson-Gilford progeria syndrome (HGPS).[9][10] |
Experimental Protocols
Metabolic Labeling and Click Chemistry for Global Farnesylome Profiling
This protocol outlines a general workflow for the metabolic labeling of cells with an alkyne-functionalized farnesol analog, followed by click chemistry-based enrichment and identification of farnesylated proteins by mass spectrometry.[5][11]
Materials:
-
Cell culture reagents
-
Alkynyl-farnesol (alk-FOH) or other suitable farnesyl analog
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide tag
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Treat cells with the alkynyl-farnesol analog (typically in the low micromolar range) for a specified period (e.g., 16-24 hours).
-
Cell Lysis: Harvest and wash the cells. Lyse the cells in lysis buffer on ice.
-
Click Chemistry Reaction: To the cell lysate, add the biotin-azide tag, TCEP, TBTA, and CuSO4. Incubate to allow the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to proceed.
-
Enrichment of Farnesylated Proteins: Add streptavidin-agarose beads to the lysate and incubate to capture the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in digestion buffer and add trypsin. Incubate overnight at 37°C to digest the proteins.
-
Mass Spectrometry Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS to identify the farnesylated proteins.
Direct Identification of Farnesylated Peptides by LC-MS/MS
This protocol describes a general approach for the direct analysis of farnesylated peptides from an enriched protein sample.[3]
Materials:
-
Purified protein of interest or subcellular fraction enriched for the protein
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin
-
LC-MS/MS system with a robust reversed-phase column
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: Denature the protein sample in denaturing buffer. Reduce disulfide bonds with DTT and then alkylate free cysteine residues with iodoacetamide.
-
Tryptic Digestion: Dilute the sample to reduce the urea concentration and add trypsin. Incubate overnight at 37°C.
-
LC-MS/MS Analysis: Acidify the peptide mixture and analyze by LC-MS/MS. Due to the hydrophobicity of the farnesyl group, a strong retention on the reversed-phase column is expected for the farnesylated peptide.[3]
-
Data Analysis: Search the MS/MS data against a protein database, specifying farnesylation as a variable modification on cysteine residues. The farnesyl group will result in a specific mass shift. Tandem mass spectra may show a neutral loss of the farnesyl moiety.[3]
Visualizing the Farnesylation Pathway and Experimental Workflows
To better illustrate the biological context and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The protein farnesylation signaling pathway.
Caption: Experimental workflow for farnesylome profiling.
References
- 1. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A combination of metabolic labeling and 2D-DIGE analysis in response to a farnesyltransferase inhibitor facilitates the discovery of new prenylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Farnesylated Progerin in Hutchinson-Gilford Progeria Patient Cells by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Farnesylated Progerin in Hutchinson-Gilford Progeria Patient Cells by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Exploring Farnesyltransferase Cross-Reactivity with Farnesyl Pyrophosphate Analogs
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme-inhibitor interactions is paramount. This guide provides a comparative analysis of the cross-reactivity of farnesyltransferase (FTase) with various analogs of its natural substrate, farnesyl pyrophosphate (FPP), in lieu of specific literature on farnesyl bromide analogs. By examining the inhibitory activities of these related compounds, we can glean valuable insights into the structural requirements for FTase inhibition and the potential for developing selective therapeutic agents.
Farnesyltransferase plays a crucial role in post-translational modification by attaching a farnesyl group to target proteins, a process vital for their proper cellular localization and function.[1] The Ras family of small GTPases, key regulators of cell growth and proliferation, are prominent substrates of FTase.[2] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug development.[3] Farnesyltransferase inhibitors (FTIs) are designed to block this farnesylation step, thereby disrupting aberrant signaling pathways.[2]
This guide summarizes quantitative data on the inhibitory effects of various FPP analogs on FTase, details the experimental protocols used to obtain this data, and provides visualizations of the relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity of Farnesyl Pyrophosphate Analogs against Farnesyltransferase
The inhibitory potency of FPP analogs against FTase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a selection of FPP analogs against FTase.
| Farnesyl Pyrophosphate Analog | Target Enzyme | IC50 (µM) | Reference |
| 8-Anilinogeranyl pyrophosphate (AGPP) | Geranylgeranyl-protein transferase type I (GGTase I) | 20 | [4] |
| 8-Anilinogeranyl pyrophosphate (AGPP) | Squalene synthase | 1000 | [4] |
Note: Data on the direct inhibitory activity of these specific analogs on FTase was not available in the reviewed literature; instead, their activity against related enzymes is presented to highlight selectivity.
Understanding the Farnesylation Pathway and Inhibition
The farnesylation of proteins like Ras is a critical step in a cascade of events that leads to their activation and subsequent downstream signaling. The diagram below illustrates this pathway and the point of intervention for farnesyltransferase inhibitors.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Farnesyl Bromide and Geranylgeranyl Bromide for Cellular Research
In the landscape of cell biology and drug discovery, the study of post-translational modifications is paramount to understanding protein function and signaling. Among these, protein prenylation, the attachment of isoprenoid lipids, is a critical process governing the localization and activity of numerous proteins. This guide provides a detailed comparative study of two key research tools used to investigate protein prenylation: farnesyl bromide and geranylgeranyl bromide. These alkylating agents serve as synthetic precursors and experimental probes for studying farnesylation and geranylgeranylation, respectively.
Chemical and Physical Properties
Farnesyl bromide and geranylgeranyl bromide are isoprenoid halides that correspond to the 15-carbon farnesyl and 20-carbon geranylgeranyl groups. Their distinct physical and chemical properties are foundational to their different biological applications.
| Property | Farnesyl Bromide | Geranylgeranyl Bromide |
| Molecular Formula | C₁₅H₂₅Br[1][2] | C₂₀H₃₃Br[3][4] |
| Molecular Weight | 285.26 g/mol [1][2] | 353.38 g/mol [4] |
| Appearance | Brown Oil[5] | - |
| Boiling Point | 100-110 °C at 15 mmHg[6][7] | - |
| Density | 1.052 g/mL at 25 °C[6][7] | - |
| Storage Conditions | 2-8°C, Hygroscopic, Under Inert Atmosphere[5] | - |
Biological Activity and Applications
Farnesyl bromide and geranylgeranyl bromide are instrumental in studying the two major types of protein prenylation: farnesylation and geranylgeranylation. These processes are catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II), respectively. These enzymes attach farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) to cysteine residues within a C-terminal "CaaX" box of target proteins.[8][9] Farnesyl bromide and geranylgeranyl bromide are used as synthetic analogs of FPP and GGPP to explore these pathways.
Farnesyl Bromide: This compound is primarily used in research to study farnesylation. It serves as a precursor for synthesizing farnesylated molecules and potential inhibitors of farnesyltransferase (FTIs).[10] A key application is in the development of FTIs as potential anticancer agents, as farnesylation is crucial for the function of proteins like Ras, which are frequently mutated in cancers.[10]
Geranylgeranyl Bromide: This molecule is employed in the study of geranylgeranylation, a modification essential for the function of proteins such as those in the Rho and Rab families of small GTPases.[8] These proteins are key regulators of the cytoskeleton, cell adhesion, and membrane trafficking. Geranylgeranyl bromide is used to synthesize substrates and inhibitors to probe the function of GGTases.[11]
Comparative Performance: A Focus on Pathway Inhibition
Direct comparative data on the inhibitory potency (e.g., IC50 values) of farnesyl bromide and geranylgeranyl bromide on their respective transferase enzymes is not extensively documented, as they are primarily used as synthetic tools. However, the distinct roles of the pathways they influence can be illustrated by the highly specific inhibitors that have been developed. For instance, FTI-277 is a potent and specific inhibitor of FTase, while GGTI-298 specifically inhibits GGTase-I.
| Inhibitor | Target Enzyme | IC50 Value | Biological Effect |
| FTI-277 | Farnesyltransferase (FTase) | 0.5 nM | Induces apoptosis in various cancer cell lines.[8] |
| GGTI-298 | Geranylgeranyltransferase I (GGTase-I) | 150 nM | Induces apoptosis in human endothelial cells.[8] |
These data highlight the distinct downstream consequences of inhibiting farnesylation versus geranylgeranylation. While both can induce apoptosis, the specific cellular contexts and protein targets differ, underscoring the importance of selecting the appropriate tool for a given research question.
Signaling Pathways
The biological effects of farnesylation and geranylgeranylation are mediated through their impact on key signaling pathways.
Farnesylation and the Ras Signaling Pathway
Farnesylation is essential for the membrane localization and function of Ras proteins. Once anchored to the membrane, Ras can be activated by upstream signals (e.g., from receptor tyrosine kinases) and subsequently activate downstream effector pathways like the RAF-MEK-ERK cascade, which promotes cell proliferation.[9][12][13]
Geranylgeranylation and the Rho Signaling Pathway
The Rho family of small GTPases, including RhoA, Rac, and Cdc42, require geranylgeranylation for their function. These proteins are master regulators of the actin cytoskeleton, controlling processes like cell shape, adhesion, and motility.[14] For example, activated RhoA can stimulate Rho-associated kinase (ROCK), which in turn promotes the formation of stress fibers and focal adhesions.[14]
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for in vitro enzyme inhibition assays and cell-based protein prenylation analysis are provided below.
In Vitro Farnesyltransferase/Geranylgeranyltransferase Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibitory activity of compounds on FTase or GGTase.
Materials:
-
Recombinant human FTase or GGTase-I
-
Farnesyl pyrophosphate (FPP) or Geranylgeranyl pyrophosphate (GGPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS for FTase)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Test compounds (farnesyl bromide, geranylgeranyl bromide, or other inhibitors) dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mixture: In each well of the microplate, add:
-
25 µL of assay buffer
-
5 µL of test compound dilution (or DMSO for control)
-
10 µL of recombinant enzyme (FTase or GGTase-I)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a pre-mixed solution containing the isoprenoid substrate (FPP or GGPP) and the dansylated peptide substrate to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~485 nm) kinetically for 60 minutes at 37°C.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curve. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Protein Prenylation in Cells
This protocol allows for the detection of changes in protein prenylation status within cultured cells. Unprenylated proteins often exhibit a slight upward shift in their electrophoretic mobility.
Materials:
-
Cultured cells
-
Farnesyl bromide, geranylgeranyl bromide, or other prenylation inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., anti-Ras, anti-RhoA)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the test compound for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the band patterns between treated and untreated samples. A shift in the molecular weight of the target protein can indicate a change in its prenylation status.
Conclusion
Farnesyl bromide and geranylgeranyl bromide are indispensable tools for dissecting the complex roles of protein farnesylation and geranylgeranylation in cellular signaling. While they are primarily utilized as synthetic precursors and experimental probes rather than specific enzyme inhibitors, their application has been crucial in the development of targeted therapies for diseases such as cancer. The choice between these two reagents depends entirely on the specific protein and signaling pathway under investigation. A thorough understanding of their distinct biological consequences, as highlighted by the differential effects of specific FTase and GGTase inhibitors, is essential for designing and interpreting experiments in this critical area of research.
References
- 1. Item - Diagram of Rho activation model. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Ras pathway | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. anygenes.com [anygenes.com]
- 5. Farnesyltransferase and geranylgeranyltransferase I inhibitors in cancer therapy: important mechanistic and bench to bedside issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. addgene.org [addgene.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Confirming Protein-Protein Interactions of Farnesylated Proteins
For researchers, scientists, and drug development professionals, confirming the interactions of farnesylated proteins is a critical step in understanding cellular signaling and developing targeted therapies. This guide provides an objective comparison of key techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Farnesylation, a post-translational lipid modification, plays a crucial role in targeting proteins to cellular membranes and mediating their interactions.[1] The farnesyl group enhances the hydrophobicity of the protein, which can present unique challenges for traditional protein-protein interaction assays.[2] This guide explores several widely used methods for confirming these interactions, with a focus on their application to farnesylated proteins.
Comparative Analysis of Interaction Confirmation Methods
Choosing the right technique to confirm a protein-protein interaction depends on various factors, including the nature of the interaction (stable vs. transient), the availability of reagents, and the desired level of quantitative detail. The following table summarizes and compares key methods for studying the interactions of farnesylated proteins.
| Method | Principle | Type of Data | Advantages | Disadvantages | Dissociation Constant (Kd) Range |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it and its binding partners ("prey") out of a cell lysate for detection by Western blot.[3] | Qualitative or Semi-Quantitative | - Detects interactions in a near-native cellular context. - Can identify previously unknown interaction partners.[3] | - Prone to false positives due to non-specific binding. - May not detect weak or transient interactions.[2] - Requires specific and high-affinity antibodies. | Not directly measured |
| Pull-Down Assay | An in vitro technique where a purified, tagged "bait" protein is immobilized on a resin to capture interacting "prey" proteins from a lysate.[4] | Qualitative or Semi-Quantitative | - Cleaner background than Co-IP due to the use of purified components. - Useful for confirming a suspected interaction. | - In vitro nature may not reflect the true cellular environment. - Tagging the bait protein could interfere with the interaction. | Not directly measured |
| Förster Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorescently tagged proteins when they are in close proximity (1-10 nm).[5] | Quantitative (in situ) | - Provides real-time analysis of interactions in living cells.[6] - Can provide spatial information about where the interaction occurs.[7] - Can be used to measure binding affinity (Kd).[5][8] | - Requires genetically fusing fluorescent proteins, which can alter protein function. - Signal can be weak and susceptible to background fluorescence.[9] - Requires specialized microscopy equipment.[6] | Micromolar (µM) to Nanomolar (nM) |
| Bimolecular Fluorescence Complementation (BiFC) | Two non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest. Interaction brings the fragments together, reconstituting a fluorescent signal.[10] | Qualitative or Semi-Quantitative (in situ) | - Highly sensitive for detecting weak or transient interactions.[10] - Provides spatial information on the interaction location.[11] - Lower background than FRET. | - The reconstituted fluorescent protein is generally irreversible, preventing the study of dynamic interactions.[10] - Potential for false positives due to spontaneous fragment association. | Not directly measured |
| Surface Plasmon Resonance (SPR) | A label-free, in vitro technique that measures the binding of an analyte (prey) to a ligand (bait) immobilized on a sensor chip by detecting changes in the refractive index.[12] | Quantitative (in vitro) | - Provides real-time kinetic data (association and dissociation rates).[12] - Highly sensitive and requires small amounts of protein. - Label-free, avoiding potential interference from tags. | - Requires purified proteins and specialized equipment. - Immobilization of the farnesylated protein can be challenging. - May not fully replicate the cellular membrane environment. | Micromolar (µM) to Picomolar (pM) |
Signaling Pathway Example: The Ras-Raf-MEK-ERK Pathway
A prime example of a signaling cascade involving a farnesylated protein is the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[13][14][15][16] Ras proteins are small GTPases that must be farnesylated to anchor to the plasma membrane, where they can interact with their downstream effectors, such as the Raf kinases.[17]
Experimental Workflow for Confirming Farnesylated Protein Interactions
The following diagram illustrates a general workflow for investigating the interaction between a farnesylated protein ("Bait-F") and a potential binding partner ("Prey").
Detailed Experimental Protocols
Co-Immunoprecipitation of Farnesylated Proteins
This protocol is adapted for membrane-associated proteins and requires careful optimization of detergents to maintain the native interaction.
Materials:
-
Cells expressing the farnesylated "bait" protein and its putative "prey."
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent like Triton X-100, digitonin), and protease/phosphatase inhibitor cocktail. The choice and concentration of detergent are critical and may need to be optimized.
-
Antibody specific to the bait protein.
-
Protein A/G magnetic beads.
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add the specific antibody against the bait protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP Lysis/Wash Buffer. These washes are crucial to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using the chosen elution buffer.
-
Analysis: Analyze the eluate by Western blotting using an antibody against the prey protein.
Pull-Down Assay with a Farnesylated Bait Protein
This in vitro method requires the production of a purified, farnesylated bait protein. This can be achieved through in vitro farnesylation systems or by co-expressing the protein with farnesyltransferase in an appropriate expression system.
Materials:
-
Purified, tagged (e.g., GST- or His-tagged), and farnesylated bait protein.
-
Affinity resin corresponding to the tag (e.g., Glutathione-agarose or Ni-NTA resin).
-
Cell lysate containing the prey protein or purified prey protein.
-
Binding/Wash Buffer: A buffer that maintains the stability and activity of both proteins (e.g., PBS or Tris-based buffer with a low concentration of non-ionic detergent).
-
Elution Buffer: Contains a competitor for the tag (e.g., glutathione for GST-tags, imidazole for His-tags) or involves a change in pH or salt concentration.
Procedure:
-
Bait Immobilization: Incubate the purified, farnesylated bait protein with the affinity resin for 1-2 hours at 4°C to allow for binding.
-
Washing: Wash the resin with Binding/Wash Buffer to remove any unbound bait protein.
-
Binding: Add the cell lysate or purified prey protein to the resin with the immobilized bait. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the resin extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the resin using the appropriate elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting for the presence of the prey protein.
FRET Microscopy for Farnesylated Protein Interactions in Live Cells
This technique allows for the visualization and quantification of protein interactions in their native cellular environment.
Materials:
-
Expression vectors for the farnesylated protein fused to a donor fluorophore (e.g., CFP or mTurquoise2) and the interacting partner fused to an acceptor fluorophore (e.g., YFP or mVenus).
-
Mammalian cell line suitable for transfection and imaging.
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera or a fluorescence lifetime imaging (FLIM) detector).
Procedure:
-
Transfection: Co-transfect the cells with the donor- and acceptor-fused constructs. Also, prepare cells expressing only the donor and only the acceptor for control measurements.
-
Cell Culture: Allow the cells to express the fusion proteins for 24-48 hours.
-
Imaging: Image the cells using the FRET microscopy setup. Acquire images in the donor, acceptor, and FRET channels.
-
Data Analysis: Correct for background fluorescence and spectral bleed-through from the donor and acceptor channels into the FRET channel. Calculate the FRET efficiency. An increase in FRET efficiency upon interaction is indicative of the two proteins being in close proximity.
-
Quantitative Analysis: By measuring FRET efficiency at different expression levels of the interacting partners, it is possible to estimate the dissociation constant (Kd) of the interaction in living cells.[5][8]
Conclusion
The confirmation of protein-protein interactions involving farnesylated proteins is essential for a deeper understanding of their biological functions and for the development of novel therapeutics. The choice of method should be guided by the specific research question, the nature of the interaction, and the available resources. While Co-IP and pull-down assays are valuable for initial confirmation, techniques like FRET and SPR provide quantitative data on interaction dynamics and affinity. A multi-faceted approach, combining both in vivo and in vitro methods, will ultimately provide the most comprehensive and reliable characterization of these critical molecular interactions.
References
- 1. mcgill.ca [mcgill.ca]
- 2. news-medical.net [news-medical.net]
- 3. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Extracellular bimolecular fluorescence complementation for investigating membrane protein dimerization: a proof of concept using class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. individual.utoronto.ca [individual.utoronto.ca]
- 7. Multiplexed imaging for probing RAS-RAF interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Implementation of Bimolecular Fluorescence Complementation (BiFC) Assays for the Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein–Protein Interactions and Assessment of Subcellular Localization in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ras signaling in aging and metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. Unveiling the Mysteries of RAS Signaling: A Journey of Discovery and Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Farnesylation: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct methods for protein farnesylation: the natural, enzyme-catalyzed process mediated by Farnesyltransferase (FTase), and a synthetic chemical approach using farnesyl bromide. Understanding the differences in specificity, mechanism, and resulting biological activity is critical for researchers designing experiments in chemical biology, studying signal transduction, or developing novel therapeutics.
Introduction to Protein Farnesylation
Protein farnesylation is a crucial post-translational modification where a 15-carbon isoprenoid lipid, the farnesyl group, is covalently attached to a cysteine residue of a target protein.[1] This modification increases the protein's hydrophobicity, which is essential for mediating its localization to cellular membranes and facilitating specific protein-protein interactions.[2][3] Farnesylation is a key regulatory step for numerous proteins involved in cellular signaling, proliferation, and differentiation, with the Ras superfamily of small GTPases being the most prominent example.[4][5] Dysregulation of this process is implicated in various diseases, including cancer, making the farnesylation pathway a significant target for therapeutic intervention.[6][7]
This guide will compare the outcomes of the physiological, FTase-driven farnesylation with those of a direct chemical alkylation method using farnesyl bromide, providing experimental context and data to inform methodological choices in research and development.
Comparative Overview of Farnesylation Methods
The biological outcome of a farnesylated protein is profoundly influenced by the method of modification. The enzymatic pathway is a highly specific, multi-step process, while the chemical approach is a direct but less specific alkylation reaction.
-
Enzymatic Farnesylation (via FTase): In cells, farnesylation is catalyzed by the enzyme Farnesyltransferase (FTase).[8] FTase recognizes proteins containing a C-terminal "CaaX" motif, where 'C' is the cysteine to be farnesylated, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity for FTase (often Ser, Met, Gln, or Ala).[1][9] The enzyme transfers a farnesyl group from farnesyl diphosphate (FPP) to the cysteine's sulfhydryl group.[10] Following this, the protein undergoes two additional maturation steps: proteolytic cleavage of the "-aaX" tripeptide by a specific protease (e.g., Rce1) and carboxymethylation of the newly exposed farnesyl-cysteine by an isoprenylcysteine carboxyl methyltransferase (Icmt).[11] This complete processing is vital for proper subcellular localization and full biological activity.
-
Chemical Farnesylation (via Farnesyl Bromide): This method involves the direct chemical reaction of a protein with farnesyl bromide.[12] As an alkylating agent, farnesyl bromide reacts with nucleophilic residues. The primary target is the highly nucleophilic sulfhydryl group of cysteine residues, forming the same thioether bond as in the enzymatic process.[12] However, this reaction lacks the high specificity of FTase; it does not recognize a CaaX motif and can potentially modify any accessible cysteine. Furthermore, this method bypasses the essential downstream processing steps of proteolytic cleavage and carboxymethylation.[11]
The key differences between these methods are summarized in the table below.
| Feature | Enzymatic Farnesylation (FTase) | Chemical Farnesylation (Farnesyl Bromide) |
| Specificity | High: Recognizes C-terminal CaaX motif.[9] | Low: Reacts with accessible cysteine residues.[12] |
| Mechanism | Enzyme-catalyzed transfer from FPP.[8] | SN2 chemical alkylation.[12] |
| Subsequent Processing | Yes (Proteolysis and Carboxymethylation).[11] | No |
| Biological Mimicry | Represents the complete, natural process. | Partial mimicry; installs the lipid anchor only. |
| Primary Use Case | In vivo and in vitro studies of natural protein function. | In vitro synthesis of lipidated peptides/proteins. |
Performance Comparison: Biological Activity
The differences in mechanism and processing lead to significant variations in the biological performance of the resulting proteins, particularly in localization, protein-protein interactions, and downstream signaling.
Subcellular Localization
Correct localization to the plasma membrane is the primary function of Ras farnesylation and is a prerequisite for its signaling activity.[4] The complete enzymatic process, including carboxymethylation, is critical for stable membrane association.
Table 1: Comparison of Expected Subcellular Localization of Farnesylated Ras
| Farnesylation Method | Key Processing Steps | Expected % Membrane Localization | Expected % Cytosolic Localization | Rationale / Reference |
|---|---|---|---|---|
| Enzymatic (FTase) | Farnesylation + Proteolysis + Carboxymethylation | High (>90%) | Low (<10%) | The complete modification sequence ensures stable anchoring to the plasma membrane.[11][13] |
| Chemical (Farnesyl Bromide) | Farnesylation only | Moderate | Significant | Increased hydrophobicity drives some membrane association, but the lack of carboxymethylation reduces the affinity, leading to a significant cytosolic fraction.[11][14] |
Protein-Protein Interactions
Farnesylation not only anchors proteins to membranes but can also directly mediate interactions with downstream effectors. The farnesyl group itself can engage with binding partners, altering the affinity and stability of the complex.
Table 2: Comparison of Expected Protein-Protein Interaction Affinities (Ras-Effector)
| Farnesylated Protein | Binding Partner | Farnesylation Method | Expected Binding Affinity (Kd) | Rationale / Reference |
|---|---|---|---|---|
| Ras | PI3Kγ | Enzymatic (FTase) | Low nM | Post-translational processing stabilizes the Ras-effector complex, reducing the dissociation rate.[15] |
| Ras | PI3Kγ | Chemical (Farnesyl Bromide) | High nM to µM | The farnesyl group alone enhances binding compared to unprenylated Ras, but the lack of full processing likely results in a less stable complex and weaker affinity.[15] |
| Ras | Raf-1 | Enzymatic (FTase) | Low nM | Full processing induces conformational changes in Ras that optimize its interaction with effectors like the Raf-1 Ras-binding domain.[15] |
| Ras | Raf-1 | Chemical (Farnesyl Bromide) | High nM to µM | The interaction is likely to be less efficient due to a suboptimal conformation of the chemically modified Ras protein.[15] |
Downstream Signaling Pathway Activation
The culmination of proper localization and efficient effector binding is the activation of downstream signaling cascades, such as the MAPK/ERK pathway for Ras.
Table 3: Comparison of Expected Downstream Signaling Activation (Ras-MAPK Pathway)
| Farnesylated Protein | Downstream Marker | Farnesylation Method | Expected Fold Activation (vs. unprenylated) | Rationale / Reference |
|---|---|---|---|---|
| Ras | p-ERK | Enzymatic (FTase) | High | Efficient membrane localization and effector engagement lead to robust activation of the Raf-MEK-ERK cascade.[11][16] |
| Ras | p-ERK | Chemical (Farnesyl Bromide) | Low to Moderate | Suboptimal membrane localization and weaker effector binding are expected to significantly attenuate the downstream signal.[4][16] |
Visualizations of Key Pathways and Workflows
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. Farnesylated proteins and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 4. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein farnesylation: implications for normal physiology, malignant transformation, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ras trafficking, localization and compartmentalized signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Farnesylation of Ras is important for the interaction with phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of Farnesylation on Protein Localization: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the post-translational modification of proteins is critical. Farnesylation, the attachment of a farnesyl isoprenoid, plays a pivotal role in directing proteins to specific cellular membranes, a process essential for their proper function.[1] This guide provides a comparative overview of key experimental methods used to validate the effect of farnesylation on protein localization, complete with experimental data and detailed protocols.
Farnesylation is a type of prenylation catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl group to a cysteine residue within a C-terminal "CaaX box" motif of a target protein.[1] This lipid modification increases the hydrophobicity of the protein, facilitating its association with cellular membranes, particularly the plasma membrane and the endoplasmic reticulum.[1][2] The localization of key signaling proteins, such as members of the Ras and Rho GTPase superfamilies, is dependent on farnesylation, and its dysregulation is implicated in various diseases, including cancer.[3][4] Therefore, validating the farnesylation-dependent localization of proteins is crucial for both basic research and the development of therapeutics like farnesyltransferase inhibitors (FTIs).[5][6]
Comparative Analysis of Validation Methods
Several robust methods are available to interrogate the role of farnesylation in protein localization. The choice of method often depends on the specific protein of interest, the available reagents, and the desired qualitative or quantitative nature of the results. The following table summarizes and compares the most common techniques.
| Method | Principle | Data Output | Advantages | Disadvantages | Key Controls |
| Fluorescence Microscopy | Visualization of a fluorescently tagged protein of interest within the cell. Changes in localization are observed upon inhibition of farnesylation.[7] | Qualitative/Semi-quantitative | Provides direct visual evidence of localization. Suitable for live-cell imaging.[7] | Requires a fluorescently tagged protein, which may alter its function. Resolution can be a limiting factor.[8] | Untagged protein, FTI treatment, inactive FTI analog, mutation of the farnesylation site (CaaX box). |
| Subcellular Fractionation & Western Blotting | Physical separation of cellular compartments (e.g., cytosol and membrane) followed by immunodetection of the protein of interest in each fraction. | Quantitative | Provides quantitative data on the distribution of the endogenous protein between different cellular fractions.[9][10] | Prone to cross-contamination between fractions. Does not provide spatial information within a compartment. | FTI treatment, fractionation markers (e.g., Na+/K+ ATPase for plasma membrane, tubulin for cytosol). |
| Electrophoretic Mobility Shift Assay (EMSA) | Unfarnesylated proteins often exhibit a slower migration rate on SDS-PAGE compared to their farnesylated counterparts.[9][11] | Qualitative/Semi-quantitative | Simple and rapid method to assess the farnesylation status of a protein.[6] | Not all proteins show a detectable mobility shift. Does not directly measure localization. | FTI treatment, in vitro farnesylated protein as a positive control. |
| Metabolic Labeling with Isoprenoid Precursors | Cells are incubated with radiolabeled ([3H]) or chemically tagged isoprenoid precursors (e.g., FPP analogs) which are incorporated into proteins.[10][12] | Quantitative | Directly demonstrates the incorporation of a farnesyl group. Can be used for proteome-wide identification of farnesylated proteins.[11] | Requires handling of radioactive materials or specialized chemical probes. Can be time-consuming.[12][13] | FTI treatment, mutation of the farnesylation site, competition with unlabeled precursors. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fluorescence Microscopy Protocol to Observe Farnesylation-Dependent Localization
This protocol describes the use of fluorescence microscopy to visualize the change in localization of a GFP-tagged protein upon treatment with a farnesyltransferase inhibitor (FTI).
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or COS-7) on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with a plasmid encoding the protein of interest fused to a fluorescent protein (e.g., GFP-Ras).
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
FTI Treatment:
-
Treat the transfected cells with an appropriate concentration of an FTI (e.g., Lonafarnib or Tipifarnib) or a vehicle control (e.g., DMSO).[5] The optimal concentration and incubation time should be determined empirically but is often in the range of 1-10 µM for 18-24 hours.
-
-
Cell Imaging:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add fresh culture medium or imaging buffer to the dishes.
-
Visualize the subcellular localization of the fluorescently tagged protein using a fluorescence microscope.[14] Acquire images of both control and FTI-treated cells.
-
-
Data Analysis:
-
Qualitatively assess the changes in protein localization. For example, a farnesylated protein like Ras is expected to localize to the plasma membrane in control cells and mislocalize to the cytoplasm or endomembranes upon FTI treatment.[2]
-
For semi-quantitative analysis, software can be used to measure the fluorescence intensity at the plasma membrane versus the cytoplasm.[15]
-
Subcellular Fractionation and Western Blotting Protocol
This protocol details the separation of cytosolic and membrane fractions to quantify the distribution of a farnesylated protein.
-
Cell Treatment and Lysis:
-
Culture cells to near confluency and treat with an FTI or vehicle control as described above.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, with protease inhibitors) and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
-
Fractionation by Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant (cytosolic fraction).
-
Resuspend the pellet in a lysis buffer containing detergent (e.g., RIPA buffer) to solubilize the membrane proteins.
-
Determine the protein concentration of both fractions using a protein assay (e.g., BCA assay).
-
Load equal amounts of protein from the cytosolic and membrane fractions of both control and FTI-treated cells onto an SDS-PAGE gel.
-
Perform western blotting using a primary antibody specific for the protein of interest and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Include antibodies for fractionation markers to verify the purity of the fractions (e.g., anti-tubulin for cytosol and anti-Na+/K+ ATPase for the plasma membrane).
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest in each fraction using densitometry software.
-
Calculate the percentage of the protein in the membrane fraction for both control and FTI-treated samples. A decrease in the membrane-associated protein with FTI treatment indicates farnesylation-dependent localization.
-
Visualizing Farnesylation and Signaling Pathways
Diagrams generated using Graphviz (DOT language) illustrate the key processes and pathways discussed.
Figure 1: The process of protein farnesylation and its role in membrane localization.
Figure 2: Farnesylation-dependent localization of Ras is crucial for its activation and downstream signaling.
Figure 3: A logical workflow for validating the effect of farnesylation on protein localization.
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. Ras, an Actor on Many Stages: Posttranslational Modifications, Localization, and Site-Specified Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein farnesylation and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Fluorescence localization microscopy: The transition from concept to biological research tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. pnas.org [pnas.org]
- 12. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tools to analyze protein farnesylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kb.gcsu.edu [kb.gcsu.edu]
- 15. Quantitative Fluorescence Co-localization to Study Protein–Receptor Complexes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Farnesyltransferase Inhibitors: Efficacy and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase inhibitors (FTIs) are a class of targeted therapeutic agents that have garnered significant interest in oncology and for the treatment of rare genetic disorders. Initially developed to inhibit the oncogenic activity of Ras proteins, their mechanism of action involves blocking the enzyme farnesyltransferase (FTase), which is crucial for the post-translational modification of numerous proteins essential for cell signaling. This guide provides an objective comparison of the inhibitory effects of several prominent FTIs, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways and workflows.
Quantitative Comparison of Inhibitory Potency
The efficacy of farnesyltransferase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the FTase enzyme by 50% in vitro. The following table summarizes the IC50 values for several well-characterized FTIs. It is important to note that these values can vary based on the specific experimental conditions and the substrates used in the assay.
| Inhibitor | Type | Target/Substrate | IC50 (nM) | Citation(s) |
| Tipifarnib (R115777) | Non-peptidomimetic | FTase (general) | 0.6 | [1] |
| Lamin B peptide | 0.86 | [1][2] | ||
| K-RasB peptide | 7.9 | [1] | ||
| Lonafarnib (SCH66336) | Non-peptidomimetic | FTase (H-Ras) | 1.9 | [3][4] |
| FTase (N-Ras) | 2.8 | [4] | ||
| FTase (K-Ras) | 5.2 | [4] | ||
| BMS-214662 | Non-peptidomimetic | H-Ras | 1.3 | [5][6] |
| K-Ras | 8.4 | [5][6] | ||
| FTI-277 | Peptidomimetic | FTase | 0.5 | [7][8][9] |
| L-744,832 | Peptidomimetic | Pancreatic Cancer Cells (Cell Growth) | 1,300 - >50,000 | [10][11] |
| L-739,750 | Peptidomimetic | FTase | 0.4 | [11] |
Signaling Pathway and Point of Inhibition
Farnesyltransferase plays a critical role in the Ras signaling cascade, a central pathway that regulates cell growth, proliferation, and survival. Ras proteins must undergo farnesylation to anchor to the plasma membrane, a prerequisite for their activation and downstream signaling. FTIs block this initial and obligatory step.
Experimental Protocols
Accurate evaluation and comparison of FTIs rely on standardized and detailed experimental methodologies. Below are protocols for key assays used to determine FTI potency and cellular effects.
In Vitro Farnesyltransferase Activity Assay (Fluorescence-Based)
This assay directly measures the enzymatic activity of FTase and the inhibitory potential of test compounds in a cell-free system.
-
Objective: To determine the in vitro IC50 value of an FTI against purified farnesyltransferase.
-
Principle: The assay utilizes a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS) and farnesyl pyrophosphate (FPP). The transfer of the hydrophobic farnesyl group to the peptide by FTase alters the fluorescent properties of the dansyl group, leading to an increase in fluorescence intensity. FTIs prevent this reaction, resulting in a lower fluorescence signal.
-
Materials:
-
Recombinant farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test FTI compound at various concentrations (dissolved in DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test FTI in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Assay Setup: In a microplate, add the assay buffer, recombinant FTase enzyme, and the FTI dilutions. Include controls: a positive control (no inhibitor) and a negative/blank control (no enzyme).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity over time (e.g., kinetically for 60 minutes) or at a fixed endpoint. Use an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
Data Analysis:
-
Subtract the blank reading from all other measurements.
-
Calculate the percentage of inhibition for each FTI concentration relative to the positive control (0% inhibition) and the negative control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Cell-Based Ras Processing Assay (Western Blot)
This assay determines the ability of an FTI to inhibit the farnesylation of Ras within a cellular context by detecting a mobility shift on an SDS-PAGE gel.
-
Objective: To visually confirm that an FTI blocks Ras farnesylation inside cells.
-
Principle: Unfarnesylated Ras protein has a slightly higher molecular weight and migrates slower on an SDS-PAGE gel compared to its farnesylated counterpart. This difference in mobility can be detected by Western blotting using a Ras-specific antibody.
-
Materials:
-
Cancer cell line (e.g., one with a known H-Ras mutation)
-
Cell culture medium and reagents
-
Test FTI compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody specific for Ras (e.g., pan-Ras)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the FTI or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-Ras antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The appearance of a slower-migrating band (unprocessed Ras) in FTI-treated samples indicates successful inhibition of farnesylation.
-
Experimental and Data Analysis Workflow
The process of characterizing a novel FTI follows a logical progression from initial enzyme screening to cellular and in vivo validation.
Logical Comparison: Classes of Farnesyltransferase Inhibitors
FTIs can be broadly categorized based on their chemical structure and how they were discovered. The two main classes are peptidomimetics, which are designed based on the CaaX motif of FTase substrates, and non-peptidomimetics, often identified through high-throughput screening of chemical libraries.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 10. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Analysis of In Vitro Farnesylation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro methods for the quantitative analysis of farnesylation efficiency. Farnesylation, a crucial post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue of a target protein, is a key process in cellular signaling. The enzyme responsible for this modification, farnesyltransferase (FTase), is a significant target in drug development, particularly in oncology. Accurate and efficient quantification of in vitro farnesylation is therefore paramount for both basic research and therapeutic development.
This document outlines and compares the performance of three primary methodologies: radioactivity-based assays, fluorescence-based assays, and mass spectrometry-based assays. We provide a summary of their quantitative performance, detailed experimental protocols for key assays, and visual representations of the underlying biological and experimental workflows.
Comparative Analysis of In Vitro Farnesylation Assays
The choice of an in vitro farnesylation assay depends on various factors, including the specific research question, required sensitivity, throughput needs, and available resources. Below is a comparative overview of the most common assay types.
Quantitative Performance of In Vitro Farnesylation Assays
| Assay Type | Principle | Typical Substrates | Common Detection Method | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Radioactivity-Based | Transfer of a radiolabeled farnesyl group from [3H]farnesyl pyrophosphate ([3H]FPP) to a protein or peptide substrate. | Recombinant proteins (e.g., H-Ras), synthetic peptides with a CaaX box. | Scintillation counting after precipitation and filtration, or autoradiography/phosphorimaging after SDS-PAGE. | High | Low to Medium | Direct measurement of product formation; high sensitivity.[1] | Use of hazardous radioactive materials; can be time-consuming; filter binding assays can be prone to artifacts.[2] |
| TLC-Based Radioactive | Separation of [3H]FPP-labeled protein/peptide from free [3H]FPP by thin-layer chromatography (TLC). | In vitro transcribed/translated proteins (e.g., GST-tagged). | TLC scanner for radioactivity detection. | High | Medium | Faster than traditional autoradiography; higher sensitivity than autoradiography.[3][4] | Requires specialized TLC scanning equipment; still involves radioactivity. |
| Fluorescence-Based | Change in fluorescence properties of a labeled peptide substrate upon farnesylation. | Dansylated or other fluorescently labeled synthetic peptides (e.g., Dansyl-GCVLS). | Fluorescence plate reader. | Medium to High | High | Non-radioactive; amenable to high-throughput screening; real-time kinetic measurements are possible.[5] | Indirect measurement; potential for assay interference from fluorescent compounds. |
| Capillary Electrophoresis-LIF | Separation of a fluorescently labeled farnesylated peptide from the unreacted substrate by capillary electrophoresis with laser-induced fluorescence (LIF) detection. | Fluorescently labeled synthetic peptides. | Laser-induced fluorescence detector. | Very High (as low as 0.28 nM)[6] | Low | Extremely high sensitivity; provides kinetic parameters.[6] | Requires specialized equipment; lower throughput. |
| Mass Spectrometry (MS)-Based | Direct detection and quantification of the farnesylated protein or peptide by measuring its mass-to-charge ratio. | Recombinant proteins, synthetic peptides. | LC-MS/MS. | High | Medium | High specificity and accuracy; provides absolute quantification; can identify unknown farnesylation sites.[7] | Requires expensive instrumentation and expertise; can be lower throughput. |
Kinetic Parameters of Farnesyltransferase Determined by Different In Vitro Methods
| Enzyme Source | Substrate | Assay Method | K_m_ (FPP) | K_m_ (Peptide) | k_cat_ | Reference |
| Yeast FTase | difluorocarboxyfluorescein-labeled GCVIA peptide | CE-LIF | - | 12.0 ± 1.2 µM | (3.1 ± 0.3) x 10^-3^ s^-1^ | [6] |
| Bovine FTase | Biotinylated peptide (BiopepSH) | Fluorescence | 2.8 nM (K_d_) | - | 0.06 s^-1^ | [8] |
| Yeast FTase | RTRCVIA peptide | Isotope trapping, rapid quench | - | - | 10.5 s^-1^ (chemistry), 3.5 s^-1^ (product release) |
Comparison of Farnesyltransferase Inhibitor (FTI) IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of FTIs. The following table presents a compilation of IC50 values for several common FTIs, determined using various in vitro farnesylation assays. Note that direct comparison of these values should be made with caution as experimental conditions can vary between studies.
| Inhibitor | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Tipifarnib (R115777) | Human/Bovine FTase | Not specified | 0.86 | [9] |
| Lonafarnib (SCH66336) | Human/Bovine FTase | Not specified | 1.9 | [9] |
| FTI-277 | Not specified | Not specified | 0.5 | [9] |
| BMS-214662 | Not specified | Not specified | 1.35 | [9] |
| L-778,123 | Not specified | Not specified | 2 | [9] |
| KO-2806 | Human FTase | Biochemical Assay | 2.4 | [10] |
Signaling Pathways and Experimental Workflows
Ras Signaling Pathway and Farnesylation
Protein farnesylation is a critical step in the activation of several key signaling proteins, most notably members of the Ras superfamily of small GTPases. Farnesylation allows Ras proteins to anchor to the inner leaflet of the cell membrane, a prerequisite for their interaction with downstream effectors and subsequent activation of signaling cascades that regulate cell proliferation, differentiation, and survival. Farnesyltransferase inhibitors (FTIs) block this initial farnesylation step, thereby preventing Ras localization and function.
Caption: The Ras signaling pathway and the role of farnesylation.
Experimental Workflow for In Vitro Farnesylation Assay (Fluorescence-Based)
The following diagram illustrates a typical workflow for a fluorescence-based in vitro farnesylation assay, commonly used for high-throughput screening of FTase inhibitors.
Caption: Experimental workflow for a fluorescence-based in vitro farnesylation assay.
Experimental Protocols
Radioactivity-Based In Vitro Farnesyltransferase Assay
This protocol is adapted from established methods for measuring the incorporation of a radiolabeled farnesyl group into a protein substrate.[1]
Materials:
-
Purified recombinant farnesyltransferase (FTase)
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
Recombinant protein substrate (e.g., H-Ras)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT
-
Stop Solution: 1 M HCl in ethanol
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, FTase, and the protein substrate in a microcentrifuge tube.
-
To test inhibitors, pre-incubate the enzyme with various concentrations of the FTI for 10-15 minutes at room temperature.
-
Initiate the reaction by adding [³H]FPP to the reaction mixture. The final volume is typically 20-50 µL.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of stop solution.
-
Spot the reaction mixture onto glass fiber filters and allow them to air dry.
-
Wash the filters multiple times with ethanol to remove unincorporated [³H]FPP.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of incorporated [³H]FPP based on the specific activity of the radiolabeled substrate. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Fluorescence-Based In Vitro Farnesyltransferase Assay
This non-radioactive protocol is suitable for high-throughput screening and is based on the change in fluorescence of a dansylated peptide upon farnesylation.[5][11]
Materials:
-
Purified recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT
-
Black, opaque 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of FTase, FPP, and the dansylated peptide in assay buffer.
-
For inhibitor screening, prepare serial dilutions of the test compounds.
-
In the wells of the microplate, add the assay buffer, the test compound (or vehicle control), and the FTase enzyme.
-
Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.
-
The reaction can be monitored kinetically over time or as an endpoint reading after a fixed incubation period (e.g., 30-60 minutes) at room temperature or 37°C.
-
The rate of increase in fluorescence is proportional to the FTase activity.
-
For inhibitor analysis, calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Mass Spectrometry-Based In Vitro Farnesylation Assay
This protocol provides a framework for the highly specific and quantitative analysis of in vitro farnesylation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Protein or peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT
-
Quenching Solution (e.g., 10% formic acid)
-
LC-MS/MS system
Procedure:
-
Set up the in vitro farnesylation reaction as described in the radioactivity-based assay protocol, but without the radiolabeled FPP.
-
Incubate the reaction at 37°C for a desired time period.
-
Quench the reaction by adding a quenching solution.
-
For protein substrates, the sample may require denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides.
-
Analyze the sample by LC-MS/MS. The farnesylated peptide will have a specific mass shift compared to the unmodified peptide, allowing for its identification and quantification.
-
Quantification can be achieved by monitoring the extracted ion chromatogram (XIC) of the farnesylated peptide. For absolute quantification, a stable isotope-labeled version of the farnesylated peptide can be used as an internal standard.
-
The farnesylation efficiency can be calculated as the ratio of the farnesylated product to the total amount of substrate (farnesylated + unfarnesylated).
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of protein farnesyltransferase: sigmoidal vs hyperbolic behavior as a function of assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring the activity of farnesyltransferase by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Farnesylated Progerin in Hutchinson-Gilford Progeria Patient Cells by Mass Spectrometry [mdpi.com]
- 8. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. bioassaysys.com [bioassaysys.com]
Safety Operating Guide
Proper Disposal of trans,trans-Farnesyl Bromide: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of trans,trans-farnesyl bromide, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety goggles or face shield | Protects against splashes and vapors. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of vapors.[3] |
Storage and Handling:
-
Store this compound in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3]
-
Keep the container tightly closed to prevent the release of vapors.[3]
-
It is recommended to store this chemical on lower shelves to minimize the risk of accidental drops.[3]
-
Segregate from incompatible materials such as strong oxidizing agents, bases, and reactive metals.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material and contaminated items into a designated, sealable container for hazardous waste.[4] |
| Large Spill | Evacuate the area immediately. If flammable vapors are present, eliminate all ignition sources. Contact your institution's Environmental Health and Safety (EHS) department for assistance. |
Clean the affected area thoroughly with soap and water after the spill has been contained and collected. All materials used for cleanup should be disposed of as hazardous waste.
Disposal Procedures: A Step-by-Step Guide
The primary method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal facility. A chemical neutralization step can be employed for small quantities to render the waste less hazardous before collection.
I. Standard Collection and Disposal Protocol
This protocol is the universally accepted and required method for disposing of this compound.
-
Segregation: Designate a specific waste container for "Halogenated Organic Waste." This is crucial as disposal costs and methods for halogenated and non-halogenated waste streams differ significantly.[1][2]
-
Container Selection: Use a chemically compatible and leak-proof container with a secure screw cap. The original reagent bottle, if empty, can be used.
-
Labeling: Clearly label the waste container with "Hazardous Waste: Halogenated Organic Compounds" and list all contents, including this compound and any solvents.
-
Collection: Collect all waste containing this compound, including contaminated solvents and solids (e.g., gloves, absorbent materials), in the designated container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, ensuring it is away from incompatible materials.
-
Disposal Request: Once the container is nearly full, contact your institution's EHS department to arrange for pickup and disposal.
II. Optional: Chemical Neutralization for Small Quantities
For small amounts of pure or nearly pure this compound, a chemical neutralization step via hydrolysis can be performed by trained personnel to convert it to the less hazardous trans,trans-farnesol.
Experimental Protocol: Base-Catalyzed Hydrolysis
Objective: To hydrolyze this compound to trans,trans-farnesol.
Materials:
-
This compound waste
-
Ethanol or isopropanol
-
1 M Sodium hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Reaction flask
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste in a reaction flask equipped with a stir bar.
-
Dilution: Dilute the farnesyl bromide with an equal volume of ethanol or isopropanol to ensure miscibility with the aqueous base.
-
Hydrolysis: Slowly add 1 M NaOH solution to the stirred mixture. An excess of NaOH is required to drive the reaction to completion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) if necessary.
-
Neutralization: After the reaction is complete (typically several hours), neutralize the excess base by carefully adding a dilute acid (e.g., 1 M HCl) until the pH of the solution is between 6 and 8.
-
Disposal: The resulting mixture, now primarily containing trans,trans-farnesol, should be collected as non-halogenated organic waste.
Safety Note: This procedure should only be carried out by personnel experienced with chemical reactions and in a controlled laboratory environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling trans,trans-Farnesyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of trans,trans-Farnesyl bromide (CAS 28290-41-7). Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1][2] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Must be worn to protect against splashes which can cause serious eye damage. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | While specific permeation data for this compound is not readily available, nitrile and neoprene gloves are generally recommended for handling alkyl bromides and other corrosive substances.[3] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[3] For direct or prolonged contact, thicker, reusable gloves are recommended over thin, disposable ones. |
| Respiratory Protection | Type ABEK (EN14387) respirator filter | To be used if working outside of a fume hood or if there is a risk of inhaling vapors, especially in poorly ventilated areas.[1] This type of filter is effective against organic vapors, inorganic vapors, acid gases, and ammonia. |
| Body Protection | Laboratory coat, chemical-resistant apron, and closed-toe shoes | A standard lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.[3] |
Safe Handling and Storage Protocols
Proper engineering controls and handling procedures are crucial to minimize exposure to this compound.
Engineering Controls:
-
Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3][4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent material to contain any potential spills.
-
Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a syringe to avoid splashes.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all surfaces and equipment used.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.[1]
-
Store away from incompatible materials.
Spill Management and Disposal Plan
In the event of a spill, a clear and immediate response is necessary to mitigate risks.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are not trained to handle it.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill.[5] Work from the outside of the spill inwards to prevent spreading.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a detergent solution and water.
-
Waste Disposal: All contaminated materials, including absorbent pads, gloves, and other PPE, must be disposed of as hazardous waste.
Table 2: Spill Cleanup and Disposal Summary
| Step | Action | Key Considerations |
| 1. Immediate Response | Evacuate, alert others, and ensure proper ventilation. | Assess the size and risk of the spill. For large spills, contact your institution's environmental health and safety department. |
| 2. Protection | Don appropriate PPE (goggles, face shield, gloves, respirator if necessary). | Protect yourself before addressing the spill. |
| 3. Containment | Use inert absorbent material to contain the liquid. | Prevent the spill from spreading. |
| 4. Collection | Collect absorbed material into a labeled hazardous waste container. | Use non-sparking tools. |
| 5. Decontamination | Clean the affected area with soap and water. | Ensure the area is safe for normal laboratory operations. |
| 6. Disposal | Dispose of all contaminated materials as hazardous chemical waste. | Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with non-halogenated waste.[3] |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Glove Selection Guidelines | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. research.usu.edu [research.usu.edu]
- 5. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
